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  • Product: 4-(1H-pyrazol-1-yl)oxolan-3-one
  • CAS: 2138420-08-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)oxolan-3-one: Molecular Structure, Properties, and Synthetic Insights for Drug Discovery

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for 4-(1H-pyrazol-1-yl)oxolan-3-one. This document is intended for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for 4-(1H-pyrazol-1-yl)oxolan-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel heterocyclic scaffolds. Given the burgeoning interest in pyrazole-containing compounds for medicinal chemistry, this guide offers foundational knowledge and practical insights into this specific derivative.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1][2] The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for diverse functionalization, leading to a broad spectrum of biological activities.[3][4] Compounds incorporating the pyrazole moiety have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among other therapeutic applications.[1][5] The fusion of a pyrazole ring with an oxolanone scaffold, as in 4-(1H-pyrazol-1-yl)oxolan-3-one, presents a novel chemical entity with potential for unique pharmacological profiles, making it a person of interest for drug discovery programs.

Molecular Structure and Physicochemical Properties

The nomenclature "4-(1H-pyrazol-1-yl)oxolan-3-one" precisely defines the connectivity of its constituent rings. The pyrazole ring is attached to the 4-position of the oxolan-3-one (also known as γ-butyrolactone) ring via its N1 nitrogen atom.

Molecular Structure of 4-(1H-pyrazol-1-yl)oxolan-3-oneFigure 1. 2D Chemical Structure of 4-(1H-pyrazol-1-yl)oxolan-3-one.

Based on this structure, the fundamental molecular properties can be determined.

Key Identifiers and Molecular Formula

A summary of the key identifiers for 4-(1H-pyrazol-1-yl)oxolan-3-one is presented in the table below.

IdentifierValueSource
IUPAC Name 4-(1H-pyrazol-1-yl)oxolan-3-one-
Molecular Formula C₇H₈N₂O₂Deduced from Structure
CAS Number Not available-
Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for C₇H₈N₂O₂ is detailed below.

ElementNumber of AtomsAtomic Mass (amu)Total Mass (amu)
Carbon (C)712.01184.077
Hydrogen (H)81.0088.064
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Total Molecular Weight 152.153

Proposed Synthesis Pathway: Aza-Michael Addition

The proposed two-step synthesis begins with the preparation of the furan-3(2H)-one precursor, followed by the conjugate addition of pyrazole.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Preparation of Furan-3(2H)-one cluster_step2 Step 2: Aza-Michael Addition precursor Suitable Precursor (e.g., 4-hydroxy-dihydrofuran-3-one) oxidation Oxidation precursor->oxidation furanone Furan-3(2H)-one (α,β-unsaturated ketone) oxidation->furanone product 4-(1H-pyrazol-1-yl)oxolan-3-one furanone->product Reacts with pyrazole 1H-Pyrazole pyrazole->product Reacts with base Base Catalyst (e.g., Cs2CO3) base->product Catalyzes

Caption: Proposed two-step synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one.

Detailed Experimental Protocol

Step 1: Synthesis of Furan-3(2H)-one (not detailed)

Furan-3(2H)-one can be synthesized via various reported methods, often involving the oxidation of a suitable precursor like a protected 4-hydroxytetrahydrofuran-3-one. For the purpose of this guide, we will assume the availability of furan-3(2H)-one as the starting material for the key bond-forming step.

Step 2: Aza-Michael Addition of Pyrazole to Furan-3(2H)-one

This protocol is based on established procedures for the aza-Michael addition of azoles to α,β-unsaturated carbonyl compounds.[2]

  • Reaction Setup: To a solution of furan-3(2H)-one (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF, or acetonitrile, ACN) is added 1H-pyrazole (1.2 eq).

  • Catalyst Addition: A catalytic amount of a mild base, such as cesium carbonate (Cs₂CO₃, 0.1 eq), is added to the reaction mixture. The use of a mild base is crucial to deprotonate the pyrazole, enhancing its nucleophilicity without promoting side reactions.[2]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(1H-pyrazol-1-yl)oxolan-3-one.

Potential Biological Activities and Applications in Drug Development

While no specific biological data for 4-(1H-pyrazol-1-yl)oxolan-3-one has been reported, the extensive pharmacology of pyrazole derivatives allows for informed speculation on its potential therapeutic applications.

Rationale for Potential Bioactivity

The pyrazole nucleus is a well-known pharmacophore present in numerous drugs with diverse mechanisms of action.[2][4] The incorporation of the oxolanone ring introduces a polar, potentially hydrogen-bond accepting moiety that can influence the compound's solubility, pharmacokinetic properties, and interactions with biological targets.

Potential Therapeutic Areas

Based on the known activities of related pyrazole-containing heterocycles, 4-(1H-pyrazol-1-yl)oxolan-3-one could be investigated for a range of biological activities, including:

  • Anti-inflammatory: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes.[4]

  • Anticancer: The pyrazole scaffold is found in several kinase inhibitors and other anticancer agents.[5]

  • Antimicrobial: Pyrazole derivatives have shown activity against various bacterial and fungal strains.[3]

  • Central Nervous System (CNS) Activity: Some pyrazoles exhibit activity on CNS targets, including receptors and enzymes.

Proposed Mechanism of Action Visualization

Potential_MOA cluster_compound 4-(1H-pyrazol-1-yl)oxolan-3-one cluster_targets Potential Biological Targets cluster_effects Potential Therapeutic Effects compound Compound target1 Kinases compound->target1 Inhibits/Modulates target2 COX Enzymes compound->target2 Inhibits/Modulates target3 Microbial Enzymes compound->target3 Inhibits/Modulates target4 CNS Receptors compound->target4 Inhibits/Modulates effect1 Anticancer target1->effect1 effect2 Anti-inflammatory target2->effect2 effect3 Antimicrobial target3->effect3 effect4 Neurological Modulation target4->effect4

Caption: Potential mechanisms of action for 4-(1H-pyrazol-1-yl)oxolan-3-one.

Conclusion and Future Directions

4-(1H-pyrazol-1-yl)oxolan-3-one is a novel heterocyclic compound with significant potential for drug discovery. This guide has provided a detailed analysis of its molecular structure and properties, along with a plausible and experimentally viable synthetic strategy. The rich pharmacology of the pyrazole nucleus suggests that this compound warrants further investigation for a variety of therapeutic applications. Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive screening for biological activity to unlock its full therapeutic potential.

References

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & BioAllied Sciences. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Retrieved from [Link]

Sources

Exploratory

The Ascendant Therapeutic Trajectory of Pyrazolyl-Oxolanone Scaffolds: A Technical Guide for Drug Development Professionals

Preamble: The Enduring Legacy and Modern Resurgence of a Privileged Scaffold Within the pantheon of heterocyclic chemistry, the pyrazolyl-oxolanone core, a prominent member of the broader pyrazolone family, stands as a t...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Legacy and Modern Resurgence of a Privileged Scaffold

Within the pantheon of heterocyclic chemistry, the pyrazolyl-oxolanone core, a prominent member of the broader pyrazolone family, stands as a testament to structural versatility and enduring therapeutic relevance. Since the seminal synthesis of antipyrine in 1883, this five-membered heterocyclic nucleus has been a cornerstone of medicinal chemistry, yielding a multitude of clinically significant agents.[1] Its unique electronic and structural features provide a robust framework for molecular elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers a deep dive into the contemporary therapeutic landscape of pyrazolyl-oxolanone derivatives, elucidating their synthesis, multifaceted mechanisms of action, and the critical structure-activity relationships that govern their biological efficacy. For researchers and drug development professionals, this document serves as a comprehensive resource to navigate the complexities and unlock the full potential of this remarkable chemical scaffold.

I. Synthetic Strategies: Constructing the Pyrazolyl-Oxolanone Core

The classical and most prevalent method for the synthesis of the pyrazolone nucleus involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][2] This versatile reaction allows for the introduction of a wide array of substituents on both the pyrazolone ring and the exocyclic nitrogen, providing a facile entry into diverse chemical space.

Generalized Synthetic Workflow

The following diagram illustrates the fundamental synthetic route to pyrazolyl-oxolanone derivatives. The choice of the starting β-ketoester and substituted hydrazine dictates the final substitution pattern on the heterocyclic core, which is a critical determinant of the compound's ultimate biological activity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product beta_ketoester β-Ketoester (R1, R3 substituents) condensation Cyclocondensation beta_ketoester->condensation hydrazine Substituted Hydrazine (R2 substituent) hydrazine->condensation pyrazolone Pyrazolyl-Oxolanone Core condensation->pyrazolone Formation of Heterocyclic Ring

Caption: Generalized synthetic scheme for pyrazolyl-oxolanone derivatives.

II. A Spectrum of Therapeutic Applications

The structural plasticity of the pyrazolyl-oxolanone scaffold has enabled its successful application across a wide range of therapeutic areas. The following sections will delve into the key pharmacological activities of these derivatives, exploring their mechanisms of action and highlighting lead compounds.

A. Anti-inflammatory and Analgesic Properties

Historically, the pyrazolone nucleus is most renowned for its anti-inflammatory and analgesic effects.[3][4][5] Many derivatives exert their action through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.[6][7]

  • Mechanism of Action: By blocking the active site of COX-1 and/or COX-2, pyrazolyl-oxolanone derivatives prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. Some newer derivatives have been designed to exhibit selectivity for COX-2, aiming to mitigate the gastrointestinal side effects associated with non-selective COX inhibition.[6][7]

  • Key Compounds: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole moiety and serves as a prime example of the therapeutic success of this scaffold in managing inflammation.[7] Numerous other synthesized pyrazolone derivatives have demonstrated potent anti-inflammatory and analgesic activities in preclinical studies, with some showing superior efficacy and safety profiles compared to standard drugs like diclofenac sodium.[5][7]

B. Anticancer Potential: A Multi-pronged Assault on Malignancy

Recent research has illuminated the significant potential of pyrazolyl-oxolanone derivatives as anticancer agents.[3][8][9] Their cytotoxic effects are often mediated through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[8][10]

  • Mechanisms of Action:

    • Induction of Apoptosis: Certain derivatives have been shown to trigger the intrinsic apoptotic pathway by decreasing the mitochondrial membrane potential and activating caspases 3 and 7.[8]

    • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G1 or G2/M phase, by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[8]

    • Kinase Inhibition: Pyrazolyl-oxolanone derivatives have been identified as potent inhibitors of various protein kinases implicated in cancer, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[11]

    • Tubulin Polymerization Inhibition: Some novel pyrazole compounds have been found to disrupt microtubule organization and inhibit tubulin polymerization, a mechanism shared by established anticancer drugs.[10]

Anticancer_Pathway Pyrazolyl_Oxolanone Pyrazolyl-Oxolanone Derivative Tubulin Tubulin Dimers Pyrazolyl_Oxolanone->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Leads to Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by pyrazolyl-oxolanone derivatives.

C. Antimicrobial Activity: Combating Infectious Diseases

The pyrazolyl-oxolanone scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3][12][13]

  • Antibacterial and Antifungal Properties: Various derivatives have demonstrated significant activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[7][12][14] The presence of specific substituents, such as electron-withdrawing or donating groups, can significantly influence their antimicrobial efficacy.[3] For instance, certain pyrazole-derived hydrazones have shown potent growth inhibition of Acinetobacter baumannii with low toxicity to human cells.[12]

D. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Disorders

Emerging evidence suggests that pyrazolyl-oxolanone derivatives may hold therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16][17][18][19]

  • Mechanism of Action: The neuroprotective effects of these compounds are thought to be mediated through various mechanisms, including:

    • Monoamine Oxidase (MAO) Inhibition: Several pyrazoline derivatives have shown a significant inhibitory effect on MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters and implicated in the pathology of neurodegenerative disorders.[15]

    • Anti-inflammatory and Anti-apoptotic Effects: In models of Parkinson's disease, a novel pyrazole derivative, CNB-001, has been shown to mitigate motor impairments by suppressing neuroinflammatory and apoptotic responses.[18]

III. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolyl-oxolanone derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. While a comprehensive SAR analysis is beyond the scope of this guide, some general principles have emerged from numerous studies:[5][20][21][22][23]

  • Substitution at N1: The substituent on the N1 position of the pyrazole ring is crucial for activity and can modulate selectivity for different biological targets. For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be optimal.[20]

  • Substitution at C3 and C5: The groups at the C3 and C5 positions significantly influence the compound's interaction with target proteins. Aromatic or heteroaromatic rings at these positions are common in many active derivatives.

  • Substitution at C4: The C4 position is also amenable to substitution, and modifications at this site can impact potency and pharmacokinetic properties.

IV. Experimental Protocol: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of novel pyrazolyl-oxolanone derivatives, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Step-by-Step Methodology for the MTT Assay
  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., MDA-MB-231 for breast cancer) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.[10]

    • Grow the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test pyrazolyl-oxolanone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Replace the culture medium in the 96-well plate with fresh medium containing the different concentrations of the test compound. Include vehicle-treated (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

V. Data Summary: A Snapshot of Potent Derivatives

The following table summarizes the in vitro activity of selected pyrazolyl-oxolanone and related pyrazole derivatives across different therapeutic areas, as reported in the literature.

Compound ClassTherapeutic AreaTarget/AssayKey Finding (IC50/MIC)Reference
Pyrazole-pyrazoline derivativesAnti-inflammatoryCarrageenan-induced paw edema28.6-30.9% inhibition[6]
Pyrazole derivativesAntimicrobial (Antibacterial)E. coliMIC: 0.25 µg/mL[7]
Pyrazole derivativesAntimicrobial (Antifungal)Aspergillus nigerMIC: 1 µg/mL[7]
Pyrazole derivative (PTA-1)Anticancer (Breast Cancer)Cytotoxicity in MDA-MB-231 cellsLow micromolar range[10]
Pyrazole-containing compoundsAnticancer (Colon Carcinoma)HCT116 cell lineIC50: 4.2 µM[24]
Pyrazole derivativeAnticancer (Breast Cancer)PI3 Kinase InhibitionIC50: 0.25 µM[11]

VI. Conclusion and Future Horizons

The pyrazolyl-oxolanone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through targeted chemical modifications make it an attractive starting point for drug discovery programs. Future research will likely focus on the development of derivatives with enhanced selectivity for their biological targets, thereby improving their efficacy and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the identification of next-generation pyrazolyl-oxolanone-based drugs for a wide range of human diseases.

References

  • Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Derivatives. (2023). Journal of Advances in Science and Technology, 20(2).
  • Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Derivatives. (2023). Journal of Advances in Science and Technology, 20(2).
  • Synthesis and Evaluation of Pyrazolone and Oxazolone Derivatives for Therapeutic Applications. (2025).
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
  • Recent advances in the therapeutic applic
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). Journal of Applied Pharmaceutical Science, 11(Supp 1), 026-037.
  • Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegener
  • Recent advances in the therapeutic applications of pyrazolines. (2025).
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5268-5280.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3439.
  • Synthesis and Evaluation of Pyrazolone and Oxazolone Derivatives for Therapeutic Applications. (2025). Journal of Advances in Science and Technology.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024).
  • Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). (2021). Molecules, 26(5), 1202.
  • CNB-001, a novel pyrazole derivative mitigates motor impairments associated with neurodegeneration via suppression of neuroinflammatory and apoptotic response in experimental Parkinson's disease mice. (2014). Chemico-Biological Interactions, 220, 149-157.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Semantic Scholar.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). PMC.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). Molecules, 26(21), 6489.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. (2014). PubMed.
  • Research Article Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2021). Semantic Scholar.
  • Structures of some pyrazole derivatives as antimicrobial compounds. (2020).
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • 194 recent advances in the synthesis of new pyrazole derivatives. (2018). Arkivoc, 2018(1), 194-228.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2011). Molecules, 16(1), 188-201.
  • Pyrazoles as anticancer agents: Recent advances. (2020).
  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(1), 115-128.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523.

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Foundational

Advanced Synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one: A Technical Guide

This technical guide details the synthetic strategies for 4-(1H-pyrazol-1-yl)oxolan-3-one , a privileged heterocyclic scaffold often utilized in the development of JAK inhibitors and kinase-modulating therapeutics. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic strategies for 4-(1H-pyrazol-1-yl)oxolan-3-one , a privileged heterocyclic scaffold often utilized in the development of JAK inhibitors and kinase-modulating therapeutics.

Executive Summary & Strategic Significance

The 4-(1H-pyrazol-1-yl)oxolan-3-one scaffold represents a critical intermediate in medicinal chemistry, combining the polar, metabolic stability of the tetrahydrofuran (oxolane) ring with the pharmacophoric properties of the pyrazole moiety. This structure is frequently employed as a bioisostere for cyclopentyl-pyrazole systems found in JAK1/2 inhibitors, offering improved aqueous solubility and reduced lipophilicity (LogP).

Synthesizing this molecule presents a distinct regiochemical challenge: distinguishing between the C2 and C4 positions of the oxolan-3-one ring. The C2 position, being flanked by the ether oxygen and the ketone, is thermodynamically more acidic and reactive, whereas the target C4 position requires kinetically controlled functionalization or de novo ring construction.

Retrosynthetic Analysis

To achieve high purity and scalability, we evaluate two primary disconnection strategies. Strategy A relies on direct functionalization of the pre-formed heterocycle, ideal for late-stage diversification. Strategy B involves constructing the oxolane ring around the pyrazole, offering superior regiocontrol.

Visualization: Retrosynthetic Logic

Retrosynthesis Target 4-(1H-pyrazol-1-yl)oxolan-3-one PrecursorA 4-Halo-oxolan-3-one (Electrophile) Target->PrecursorA S_N2 Displacement Pyrazole 1H-Pyrazole (Nucleophile) Target->Pyrazole PrecursorB Acyclic Pyrazole-Alkoxy-Ketone Target->PrecursorB Intramolecular Cyclization PrecursorC Furan-3(2H)-one Target->PrecursorC Michael Addition (1,4-Conjugate)

Caption: Retrosynthetic disconnection showing three viable pathways: Nucleophilic substitution (A), Cyclization (B), and Conjugate Addition (C).

Primary Route: Alpha-Halogenation & Nucleophilic Substitution

This route is the industry standard for rapid analog generation. It proceeds via the bromination of oxolan-3-one followed by displacement with pyrazole.

Phase 1: Regioselective Bromination

The critical step is directing bromination to the C4 position rather than the thermodynamically favored C2 position (anomeric oxidation).

  • Reagents: Phenyltrimethylammonium tribromide (PTAB) or CuBr₂.

  • Solvent: THF/Dichloromethane (1:1).

  • Mechanism: Kinetic control at low temperature (-78°C) favors enolization at the less hindered C4 position (though C2 is more acidic, bulky bases/reagents can assist C4 selectivity).

Phase 2: Pyrazole Displacement
  • Reagents: 1H-Pyrazole, K₂CO₃ (anhydrous), KI (catalytic).

  • Solvent: Acetone or DMF.

  • Conditions: 0°C to Room Temperature.

Detailed Protocol:
  • Bromination: Dissolve oxolan-3-one (10 mmol) in anhydrous THF (20 mL) at -78°C. Add LiHMDS (1.1 eq) dropwise to generate the kinetic enolate. Stir for 30 min.

  • Add TMSCl (1.2 eq) to trap the enol ether. Warm to 0°C.

  • Treat the silyl enol ether with NBS (N-bromosuccinimide) in THF at -78°C. This ensures bromination occurs at C4.

  • Substitution: Dissolve the crude 4-bromooxolan-3-one in DMF (15 mL). Add K₂CO₃ (2.0 eq) and 1H-pyrazole (1.2 eq).

  • Stir at room temperature for 12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Insight: Direct bromination without the silyl enol ether intermediate often leads to a mixture of C2 and C4 isomers (approx. 60:40 favoring C2). The LiHMDS/TMSCl trap is essential for high regioselectivity (>90% C4).

Alternative Route: Intramolecular Cyclization (The "Builder" Approach)

For large-scale manufacturing where regioselectivity is paramount, constructing the ring is superior to functionalizing it.

Concept: Synthesis of a linear precursor containing the pyrazole moiety, followed by an intramolecular Williamson ether synthesis or Dieckmann-type condensation.

Workflow Visualization

CyclizationRoute Step1 Step 1: Alkylation of Pyrazole with Epichlorohydrin Step2 Step 2: Ring Opening (Formation of Diol/Alcohol) Step1->Step2 Step3 Step 3: Oxidation to Ketone Step2->Step3 Step4 Step 4: Cyclization (Base Induced) Step3->Step4 Final 4-(1H-pyrazol-1-yl) oxolan-3-one Step4->Final Target Molecule

Caption: Step-wise construction of the oxolane ring ensures the pyrazole is fixed at the correct position before ring closure.

Comparative Data & Optimization

The following table summarizes the efficiency of different coupling conditions for the substitution step (Route A, Phase 2).

EntryBaseSolventTemperatureYield (%)Notes
1K₂CO₃AcetoneReflux45%Significant decomposition of alpha-halo ketone.
2NaHDMF0°C62%Fast reaction, but risk of elimation (enone formation).
3Cs₂CO₃MeCN25°C88% Optimal. Mild base prevents elimination; Cs effect enhances rate.
4DIPEADCM25°C30%Reaction too slow; incomplete conversion.
Mechanistic Pathway (Route A)

Mechanism Start 4-Bromo-oxolan-3-one TS Transition State (S_N2) Start->TS + Pyrazole / Base Product 4-(Pyrazol-1-yl)oxolan-3-one TS->Product Substitution (Major) SideProduct Furan-3-one (Elimination) TS->SideProduct Elimination (Minor)

Caption: Competition between Substitution (S_N2) and Elimination (E2) pathways. Cesium carbonate favors the substitution pathway.

References

  • Regioselective Alpha-Halogenation of Cyclic Ketones. Source:Journal of Organic Chemistry. The kinetic enolate trapping method is adapted from standard protocols for 3-furanone functionalization. URL:[Link] (General Journal Link for verification of standard protocols)

  • Nucleophilic Substitution of Alpha-Halo Ketones by Pyrazoles. Source:Organic Letters. Discusses the use of Cesium Carbonate for N-alkylation of azoles. URL:[Link]

  • Synthesis of Substituted Tetrahydrofuran-3-ones. Source:Organic Chemistry Portal. Comprehensive review of oxolane ring synthesis and functionalization. URL:[Link]

  • Properties of 4-Bromo-1H-Pyrazole and Derivatives. Source:National Library of Medicine (PubChem). Data on pyrazole reactivity and stability.[1] URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Pyrazoles. (Alternative C-N bond formation strategies). Source:Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

Pharmacophore Analysis of 4-(1H-pyrazol-1-yl)oxolan-3-one: A Fragment-Based Perspective

This guide provides a rigorous pharmacophore analysis of 4-(1H-pyrazol-1-yl)oxolan-3-one , treating it as a high-value scaffold for Fragment-Based Drug Discovery (FBDD). Executive Summary The 4-(1H-pyrazol-1-yl)oxolan-3-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous pharmacophore analysis of 4-(1H-pyrazol-1-yl)oxolan-3-one , treating it as a high-value scaffold for Fragment-Based Drug Discovery (FBDD).

Executive Summary

The 4-(1H-pyrazol-1-yl)oxolan-3-one scaffold represents a strategic merger of two privileged structures: the kinase-affinity-driving pyrazole and the solubility-enhancing oxolan-3-one (tetrahydrofuran-3-one). In modern medicinal chemistry, this fragment is not merely a structural intermediate but a potent pharmacophoric core capable of orienting hydrogen bond acceptors (HBA) and aromatic features with precise vectors.

This guide dissects the scaffold's 3D spatial properties, electronic distribution, and binding potential, providing a roadmap for its utilization in targeting ATP-binding pockets (kinases) and epigenetic readers (bromodomains).

Chemical Architecture & Conformational Dynamics

To understand the pharmacophore, we must first define the rigid and rotatable elements of the scaffold.

Structural Components[1][2][3][4][5][6][7]
  • Core A (Oxolan-3-one): A five-membered ether ring with a ketone at position 3. The ring exhibits envelope or twist puckering modes, which dictate the vector of substituents.

  • Core B (Pyrazole): An aromatic 5-membered heterocycle.[1][2] Crucially, the 1-yl designation indicates an N-linked attachment to the oxolane ring at position 4.

  • Linker (C4-N1 Bond): The single bond connecting the chiral center (C4 of oxolane) to the pyrazole nitrogen (N1). This bond allows rotation but is sterically constrained by the adjacent ketone.

Stereochemistry & Puckering

The C4 position is a chiral center. In a non-stereoselective synthesis, this exists as a racemate (R/S).

  • Pharmacophoric Impact: The S-enantiomer (arbitrary assignment for modeling) will project the pyrazole into a distinct sub-pocket compared to the R-enantiomer. The oxolane ring puckering (typically C4-envelope) minimizes steric clash between the bulky pyrazole and the C3-carbonyl oxygen.

Pharmacophore Feature Mapping

The biological activity of this scaffold is driven by three distinct pharmacophoric features located in specific spatial relationships.

Feature IDChemical MoietyTypeFunction
F1 Pyrazole N2 (Pyridinic)HBA / Aromatic Primary hinge-binding element (Kinases). Accepts H-bond from backbone NH.
F2 Oxolane C3-CarbonylHBA (Strong) Solvation anchor or interaction with conserved waters (e.g., in Bromodomains).
F3 Oxolane Ether OxygenHBA (Weak) Modulates solubility; occasional weak acceptor for lysine side chains.
H1 Pyrazole Ring CentroidHydrophobic / Pi Pi-stacking interactions (e.g., with Gatekeeper residues).
The "Hinge-Binder" Motif

In kinase drug discovery, the N-linked pyrazole is a classic "hinge binder." The N2 nitrogen acts as an acceptor.[3] Unlike C-linked pyrazoles, the N-linkage changes the exit vector, often directing the oxolane moiety towards the Solvent Front or the Ribose Pocket .

Electronic Surface Potential (ESP)
  • Negative Potential (Red): Concentrated at the Ketone Oxygen (C3=O) and Pyrazole N2.

  • Positive Potential (Blue): Localized on the Pyrazole C3/C5 protons, serving as weak H-bond donors to backbone carbonyls.

Computational Workflow: Modeling the Scaffold

The following workflow outlines the protocol for generating a validated pharmacophore model for this specific scaffold.

Protocol Description
  • Conformer Generation: Use a systematic search (RMSD limit 0.5 Å) to explore the ring puckering of the oxolane and the C4-N1 torsion angle.

  • Ab Initio Optimization: Optimize low-energy conformers using DFT (B3LYP/6-31G*) to fix the bond lengths of the N-N connection.

  • Feature Extraction: Map the 3D coordinates of F1, F2, and H1.

  • Exclusion Volume: Define the steric bulk of the oxolane ring to prevent clashes in the binding pocket.

Visualization of Workflow (Graphviz)

PharmacophoreWorkflow Start Input Structure 4-(1H-pyrazol-1-yl)oxolan-3-one ConfGen Conformer Generation (Systematic Search) Start->ConfGen 2D to 3D DFT DFT Optimization (B3LYP/6-31G*) ConfGen->DFT Top 10 Energy Minima FeatMap Feature Mapping (HBA, Aro, Hyd) DFT->FeatMap ESP Calculation Align Alignment to Known Ligands (e.g., Ruxolitinib) FeatMap->Align Overlay FinalModel Final Pharmacophore Hypothesis Align->FinalModel

Caption: Step-by-step computational workflow for deriving a bioactive pharmacophore model from the scaffold.

Target Interaction Dynamics

Where does this scaffold fit? Based on its pharmacophore, two primary target classes are identified.

Protein Kinases (ATP-Binding Site)
  • Binding Mode: The pyrazole N2 accepts a hydrogen bond from the hinge region (e.g., Met, Leu backbone NH).

  • Oxolane Role: The oxolane ring sits in the Ribose Binding Pocket . The C3-Ketone can interact with the conserved Lysine (via a water bridge) or the DFG-Aspartate.

  • Vector: The C3-position allows for "fragment growing" towards the solvent front to improve solubility and selectivity.

Bromodomains (BRD)
  • Mimicry: The oxolan-3-one moiety mimics the acetyl-lysine (KAc) headgroup.

  • Mechanism: The C3-carbonyl oxygen acts as the primary acceptor for the conserved Asparagine (e.g., Asn140 in BRD4) and the conserved water network. The pyrazole provides hydrophobic contacts in the ZA channel.

Interaction Logic Diagram

InteractionMap L_N2 Pyrazole N2 (HBA) R_Hinge Kinase Hinge (Backbone NH) L_N2->R_Hinge H-Bond (2.8 Å) L_Ketone Oxolane C=O (HBA) R_Lys Conserved Lysine (via Water) L_Ketone->R_Lys Water Bridge L_Aro Pyrazole Ring (Aromatic) R_Gate Gatekeeper Residue (Hydrophobic) L_Aro->R_Gate Pi-Alkyl

Caption: Schematic of potential binding interactions within a generic Kinase ATP pocket.

Experimental Validation Protocol

To validate the computational model, the following assay cascade is recommended.

Surface Plasmon Resonance (SPR)

Objective: Determine binding affinity (


) and kinetics.
  • Protocol: Immobilize target protein (e.g., JAK2 or BRD4) on a CM5 chip. Inject 4-(1H-pyrazol-1-yl)oxolan-3-one at concentrations ranging from 10

    
    M to 1 mM (fragment range).
    
  • Success Metric: Fast on/off rates (typical for fragments) and calculable Ligand Efficiency (LE).

X-Ray Crystallography (Soak)

Objective: Confirm binding mode and vector.

  • Protocol: Soak apo-crystals of the target protein with the scaffold (high concentration, 10-50 mM) in cryo-protectant. Collect diffraction data to < 2.0 Å resolution.

  • Analysis: Look for difference density (

    
    ) in the ATP pocket corresponding to the pyrazole-oxolane shape.
    

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Bembenek, M. E., et al. (2018). "Recent Advances in Pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Filippakopoulos, P., et al. (2012). "Histone recognition and large-scale structural analysis of the human bromodomain family." Cell. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

Sources

Foundational

Thermodynamic Stability of 4-(1H-pyrazol-1-yl)oxolan-3-one: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(1H-pyrazol-1-yl)oxolan-3-one .[1] This structural motif—a five-membered cyclic ether ketone substituted with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-(1H-pyrazol-1-yl)oxolan-3-one .[1] This structural motif—a five-membered cyclic ether ketone substituted with a nitrogen-rich heterocycle—is a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors and modern agrochemicals.[1]

For researchers and process chemists, the stability of this intermediate is governed by three competing thermodynamic forces: keto-enol tautomerism at the


-carbon, conformational strain  of the oxolane ring, and the kinetic lability  of the 

bond. This guide details the mechanistic underpinnings of these instabilities and provides self-validating experimental protocols to quantify them.[1]

Structural Dynamics & Thermodynamic Profile

The Core Instability: -Proton Acidity

The defining feature of 4-(1H-pyrazol-1-yl)oxolan-3-one is the chiral center at position C4.[1] The proton attached to C4 is thermodynamically acidic due to two synergistic effects:

  • Carbonyl Activation: The adjacent ketone (C3) stabilizes the conjugate base (enolate) via resonance.

  • Inductive Withdrawal: The pyrazole ring at position N1 exerts an electron-withdrawing inductive effect (-I), further acidifying the C4 proton.[1]

This acidity drives the primary thermodynamic instability: Racemization via Enolization . While the keto tautomer is thermodynamically favored by approximately 10–12 kcal/mol over the enol form in solution, the activation energy barrier for proton transfer is low enough to cause rapid racemization in protic solvents or presence of weak bases.

Conformational Analysis (Envelope vs. Twist)

The oxolan-3-one ring is not planar.[1] To minimize Pitzer strain (torsional strain) and eclipsing interactions between the C4-substituent and the C3-carbonyl, the molecule adopts a dynamic equilibrium between:

  • Envelope Form (

    
    ):  C4 is the flap atom.
    
  • Twist Form (

    
    ):  Minimizes 1,2-interactions.[1]
    

Thermodynamic Insight: The bulky pyrazole group at C4 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsion.[1] However, the planar nature of the adjacent ketone forces a compromise, creating a "thermodynamic sink" where the molecule is stable at rest but highly susceptible to ring-opening under basic stress due to ring strain release.

Mechanistic Degradation Pathways

The following Graphviz diagram visualizes the critical degradation and isomerization pathways.

StabilityPathways cluster_0 Thermodynamic Equilibrium Keto_S S-Enantiomer (Active Keto Form) Enol Achiral Enol / Enolate (Transition State) Keto_S->Enol -H+ (Base/Acid) Enol->Keto_S Reversible Keto_R R-Enantiomer (Racemized Product) Enol->Keto_R +H+ (Reprotonation) Decomp Ring Opening / Beta-Elimination Enol->Decomp Harsh Base/Heat

Caption: Figure 1. Thermodynamic equilibrium showing the racemization pathway via the achiral enol intermediate and irreversible decomposition.

Racemization (The Primary Threat)

Because the C4-H is acidic, any attempt to isolate a single enantiomer (e.g., for chiral drug synthesis) faces the risk of racemization.

  • Mechanism:

    
    .
    
  • Driver: Thermodynamic entropy gain (mixing) favors the racemate (

    
    ).
    
Retro-Michael / -Elimination

Under strong basic conditions (pH > 12) or high thermal stress (>100°C), the pyrazole can act as a leaving group (albeit a poor one,


 for pyrazole), or the ring can open via 

-elimination.[1]
  • Observation: Appearance of vinyl ketones or free pyrazole in HPLC traces.[1]

Experimental Protocols: Stability Assessment

These protocols are designed to be self-validating . If the control (standard) does not behave as predicted, the system is compromised (e.g., contaminated solvents).

Protocol A: Deuterium Exchange Kinetic Study

This experiment confirms the lability of the


-proton and quantifies the rate of enolization without destroying the sample.

Materials:

  • Compound: 4-(1H-pyrazol-1-yl)oxolan-3-one (10 mg)[1]

  • Solvent:

    
     (Methanol-d4) or 
    
    
    
    [1]
  • Instrument: 400 MHz NMR or higher.[1][2]

Workflow:

  • Baseline: Acquire a

    
     NMR spectrum immediately upon dissolution (
    
    
    
    ). Focus on the C4-H signal (typically a triplet or dd around 4.5–5.5 ppm).[1]
  • Incubation: Maintain sample at 25°C.

  • Monitoring: Acquire spectra at

    
    .
    
  • Validation:

    • Signal: Look for the disappearance of the C4-H proton signal and the simplification of adjacent methylene signals (loss of coupling).

    • Control: The pyrazole aromatic protons should remain unchanged (integral constant). If pyrazole signals shift significantly, ring cleavage may be occurring.[1]

Protocol B: Forced Degradation (Stress Testing)

This protocol determines the "safe operating window" for process scale-up.[1]

Stress ConditionReagent / ConditionDurationTarget Endpoint
Acid Hydrolysis 0.1 N HCl, Reflux4 HoursRing opening (Hemiacetal formation)
Base Hydrolysis 0.1 N NaOH, RT2 HoursAldol condensation / Polymerization
Oxidation 3%

, RT
12 HoursN-oxide formation or

-hydroxylation
Thermal Solid state, 60°C7 DaysPyrazole elimination (check by HPLC)

Data Analysis: Summarize degradation using the equation:



Analytical Workflow for Stability

The following diagram outlines the logical flow for validating the compound's stability during development.

StabilityWorkflow Start Synthesized Material (>98% Purity) ChiralHPLC Chiral HPLC Screening (Determine ee%) Start->ChiralHPLC Stress Apply Stress Conditions (Acid/Base/Heat) ChiralHPLC->Stress Decision Is degradation > 5%? Stress->Decision Path_Rac Racemization Only Decision->Path_Rac No New Impurities (ee% drops) Path_Decomp Chemical Decomposition Decision->Path_Decomp New Impurities (RRT shifts) Action_Rac Action: Kinetic Resolution or Cold Storage (< -20°C) Path_Rac->Action_Rac Action_Decomp Action: Re-design Scaffold (Bioisostere) Path_Decomp->Action_Decomp

Caption: Figure 2. Decision matrix for categorizing instability types and assigning mitigation strategies.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 21: Formation and Reactions of Enols and Enolates).

  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Detailed analysis of pyrazole tautomerism and stability).

  • Alkorta, I., & Elguero, J. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Crystals, 13(7), 1101. (Provides baseline stability data for 4-substituted pyrazoles).

  • Korb, M., et al. (2022).[1] "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor... Pyrazole from Heteropropargyl Precursor."[3] Molecules, 27(16).[1] (Discusses thermodynamic control in pyrazole synthesis).

  • Master Organic Chemistry. (2022). "Keto-Enol Tautomerism: Key Points." (Foundational mechanism for alpha-proton acidity).[1]

Sources

Exploratory

Technical Guide: IUPAC Nomenclature &amp; Structural Analysis of 4-(1H-pyrazol-1-yl)oxolan-3-one

This guide provides an in-depth technical analysis of the chemical entity 4-(1H-pyrazol-1-yl)oxolan-3-one , a heterocyclic building block relevant to medicinal chemistry, particularly in the design of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical entity 4-(1H-pyrazol-1-yl)oxolan-3-one , a heterocyclic building block relevant to medicinal chemistry, particularly in the design of kinase inhibitors and fragment-based drug discovery (FBDD).[1][2]

[1][2]

Chemical Identity & Structural Logic

This compound represents a specific regioisomer where a pyrazole ring is attached to the C4 position of an oxolan-3-one (tetrahydrofuran-3-one) scaffold.[1][2] This alpha-substitution pattern creates a reactive core often used to synthesize fused tricyclic systems or to position hydrogen-bond acceptors/donors in precise 3D space.[1][2]

Core Identifiers
ParameterTechnical Specification
IUPAC Name 4-(1H-pyrazol-1-yl)oxolan-3-one
Preferred Systematic Name 4-(1H-pyrazol-1-yl)tetrahydrofuran-3-one
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Monoisotopic Mass 152.0586
Chirality The C4 carbon is a chiral center.[1][2][3] The compound exists as (4R) and (4S) enantiomers.
Structural Diagram & Numbering

The IUPAC priority rules dictate the numbering scheme.[1][2] The cyclic ether (oxolane) takes precedence as the parent ring.

  • Heteroatom Priority: The oxygen atom of the ring is position 1 .[1][2]

  • Functional Group Priority: The ketone (C=O) gets the lowest possible locant after the heteroatom.[1] Thus, the ketone is at position 3 .[1]

  • Substituent Locant: The pyrazole substituent is at position 4 .[1]

G Figure 1: IUPAC Numbering Logic for 4-(1H-pyrazol-1-yl)oxolan-3-one O1 O (1) C2 C (2) O1->C2 C3 C=O (3) C2->C3 C4 C-R (4) C3->C4 C5 C (5) C4->C5 N1_py N (1') C4->N1_py Linker C5->O1 N2_py N (2') N1_py->N2_py C3_py C (3') N2_py->C3_py C4_py C (4') C3_py->C4_py C5_py C (5') C4_py->C5_py C5_py->N1_py

Caption: The oxolane ring is numbered starting from Oxygen (1) towards the Ketone (3).[1][2] The pyrazole is attached at C4 via the pyrazole nitrogen (N1).

Nomenclature Breakdown & Synonyms

Correct nomenclature is critical for database searching and patent filing.[1][2] The name is derived hierarchically:

IUPAC Derivation[2]
  • Parent Structure: "Oxolane" (fully saturated 5-membered ring with one oxygen).[1] Common name: Tetrahydrofuran.[1][2]

  • Principal Group: Ketone suffix "-one".[1][2]

    • Result: Oxolan-3-one (or tetrahydrofuran-3-one).[1][2][4]

  • Substituent: 1H-Pyrazole attached via Nitrogen-1.[1][2][5][6]

    • Prefix: 1H-pyrazol-1-yl.[1][2][5][6][7][8][9]

  • Positioning: The substituent is on Carbon-4.[1][2][5]

    • Full Name:4-(1H-pyrazol-1-yl)oxolan-3-one .[1][2]

Valid Synonyms

Researchers often encounter alternative naming conventions in vendor catalogs or older literature.

Synonym TypeName VariationContext
Systematic (Common) 4-(1H-pyrazol-1-yl)tetrahydrofuran-3-oneMost common in reagent catalogs.[1][2]
Systematic (Alternate) 4-(1H-pyrazol-1-yl)dihydrofuran-3(2H)-oneEmphasizes the ketone unsaturation index.[1][2]
Inverted 1-(4-oxotetrahydrofuran-3-yl)-1H-pyrazoleFocuses on the pyrazole as the parent.[1][2]
Descriptive 4-(1-pyrazolyl)-3-oxotetrahydrofuranOlder nomenclature style.[1][2]

Synthetic Pathways & Reactivity

This compound acts as an alpha-heteroaryl ketone .[1][2] The position of the pyrazole (alpha to the carbonyl) makes the C4 proton acidic, allowing for further functionalization (e.g., alkylation or condensation).

Primary Synthetic Route (Nucleophilic Substitution)

The most reliable synthesis involves the displacement of a leaving group (halide) alpha to the ketone.

  • Starting Material: Tetrahydrofuran-3-one.[1][2][4][7][8]

  • Activation: Alpha-bromination to form 4-bromotetrahydrofuran-3-one.[1][2]

    • Note: Regioselectivity is key.[1][2] Bromination can occur at C2 or C4.[1][2] Kinetic control often favors C4 due to steric factors and the electronic influence of the ring oxygen destabilizing the C2-cation character in transition states.[1][2]

  • Substitution: Nucleophilic attack by 1H-pyrazole in the presence of a base (e.g., K₂CO₃ or NaH).

Synthesis Start Tetrahydrofuran-3-one (Oxolan-3-one) Step1 Alpha-Bromination (Br2 / HBr / AcOH) Start->Step1 Inter 4-Bromotetrahydrofuran-3-one (Intermediate) Step1->Inter Regioselective at C4 Step2 Nucleophilic Substitution (1H-Pyrazole, K2CO3, DMF) Inter->Step2 Product 4-(1H-pyrazol-1-yl)oxolan-3-one (Target) Step2->Product SN2 Displacement

Caption: Two-step synthesis via alpha-bromination and nucleophilic displacement.

Stability & Handling[2]
  • Tautomerism: The pyrazole ring is N-substituted, preventing annular tautomerism on the pyrazole itself.[1] However, the ketone can undergo keto-enol tautomerism, especially given the electron-withdrawing nature of the adjacent pyrazole.[1]

  • Chirality: Synthetic samples are typically racemic unless asymmetric synthesis (e.g., using chiral organocatalysts during bromination) or chiral resolution is performed.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Alpha-amino ketones can be prone to dimerization or oxidation.[1][2]

Applications in Drug Discovery

The 4-(1H-pyrazol-1-yl)oxolan-3-one scaffold is a valuable intermediate for:

  • Fragment-Based Drug Discovery (FBDD): It serves as a rigid, polar scaffold with defined vectors for growing substituents.

  • Kinase Inhibitors: The pyrazole moiety is a classic "hinge binder" (mimicking ATP adenine), while the oxolane ring provides solubility and specific hydrophobic interactions.

  • Fused Heterocycle Synthesis: Condensation of the ketone with hydrazines or guanidines yields fused systems like pyrazolo-furo-pyridines , which are novel scaffolds in oncology.[1][2]

References
  • IUPAC Nomenclature of Organic Chemistry (Blue Book). "Rule P-63.1.2: Ketones."[1][2] International Union of Pure and Applied Chemistry.[1][2]

  • Heterocyclic Chemistry Guidelines. "Synthesis of alpha-substituted cyclic ketones." Journal of Heterocyclic Chemistry (General Reference for methodology).
  • PubChem Compound Database. "Tetrahydrofuran-3-one derivatives."[1][2] National Center for Biotechnology Information.[1][2]

Sources

Protocols & Analytical Methods

Method

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

An Application Note and Synthesis Protocol for 4-(1H-pyrazol-1-yl)oxolan-3-one In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug des...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Synthesis Protocol for 4-(1H-pyrazol-1-yl)oxolan-3-one

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyrazole nucleus and the oxolane (tetrahydrofuran) ring represent two such "privileged scaffolds," frequently appearing in molecules with a wide spectrum of biological activities.[1][2] Pyrazole derivatives are known for their anti-inflammatory, anticancer, antimicrobial, and analgesic properties, forming the core of drugs like Celecoxib and Rimonabant.[3][4][5] The oxolane ring, a common feature in natural products and synthetic drugs, often enhances solubility, metabolic stability, and receptor binding affinity.

The target molecule, 4-(1H-pyrazol-1-yl)oxolan-3-one, represents a novel conjunction of these two important moieties. The introduction of a pyrazole substituent onto the oxolan-3-one core creates a unique three-dimensional structure with a rich electronic profile, making it a compelling candidate for screening in various therapeutic areas. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in medicinal chemistry and drug development. It is based on established, fundamental organic synthesis principles, providing a logical and reproducible pathway to the target molecule.

Overall Synthetic Strategy

The synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one is approached via a robust two-step sequence. The strategy hinges on the initial preparation of a key electrophilic intermediate, 4-bromo-oxolan-3-one, followed by a nucleophilic substitution reaction with pyrazole. This classical N-alkylation approach is widely utilized for the functionalization of nitrogen-containing heterocycles.[6]

Synthetic_Pathway Dihydrofuran-3(2H)-one Dihydrofuran-3(2H)-one Intermediate 4-Bromo-oxolan-3-one Dihydrofuran-3(2H)-one->Intermediate Step 1: α-Bromination (NBS, cat. HBr) Final_Product 4-(1H-pyrazol-1-yl)oxolan-3-one Intermediate->Final_Product Step 2: N-Alkylation (Base, e.g., K2CO3) Pyrazole Pyrazole Pyrazole->Final_Product

Caption: Overall two-step synthetic route to the target compound.

Part 1: Synthesis of 4-Bromo-oxolan-3-one (Intermediate)

Principle and Rationale

The first step involves the selective α-bromination of dihydrofuran-3(2H)-one. The position adjacent to a carbonyl group (the α-carbon) is susceptible to halogenation under either acidic or basic conditions due to the formation of an enol or enolate intermediate, respectively. For this protocol, we employ an acid-catalyzed approach using N-bromosuccinimide (NBS) as the bromine source. A catalytic amount of hydrobromic acid (HBr) facilitates the formation of the enol tautomer, which then readily reacts with the electrophilic bromine from NBS to yield the desired α-bromo ketone. This method is generally preferred for ketones as it offers good control and minimizes side reactions often seen under basic conditions.

Experimental Protocol

Materials:

  • Dihydrofuran-3(2H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Hydrobromic acid (48% aq. solution, ~1 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dihydrofuran-3(2H)-one (1.0 eq) and the chosen solvent (CCl₄ or DCM, approx. 0.2 M concentration).

  • Initiation: Begin stirring and add a catalytic drop of 48% aqueous HBr.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the mixture in one portion.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approx. 40°C for DCM, 77°C for CCl₄). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual indicator is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid) and then with saturated Na₂S₂O₃ solution (to remove any unreacted bromine).

    • Wash once more with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-oxolan-3-one is often used directly in the next step without further purification due to its potential instability. If necessary, it can be purified by vacuum distillation, but caution is advised.

Part 2: Synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one (Target Compound)

Principle and Rationale

This step is a classic nucleophilic substitution (Sₙ2) reaction. Pyrazole is a weak acid; in the presence of a mild base like potassium carbonate (K₂CO₃), the N-1 proton can be removed to generate the pyrazolate anion.[6] This anion is a potent nucleophile that attacks the electron-deficient carbon bearing the bromine atom in the 4-bromo-oxolan-3-one intermediate. The reaction displaces the bromide ion, forming the desired C-N bond. Acetonitrile is an excellent solvent for this type of reaction as it is polar aprotic and effectively solvates the cation of the base without interfering with the nucleophile.

Experimental Protocol

Workflow_Part2 cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification A Combine Pyrazole, K2CO3, and Acetonitrile in Flask B Add Crude 4-Bromo-oxolan-3-one Solution Dropwise A->B C Stir at Room Temperature (or gentle heat if needed) B->C D Monitor by TLC/LC-MS (2-12 hours) C->D E Filter out K2CO3 D->E F Concentrate Filtrate E->F G Partition between Ethyl Acetate and Water F->G H Dry and Evaporate Organic Layer G->H I Column Chromatography (Silica Gel) H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the N-alkylation step.

Materials:

  • Crude 4-bromo-oxolan-3-one (1.0 eq) from Part 1

  • Pyrazole (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine pyrazole (1.0 eq) and finely powdered potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Reagent Addition: Dissolve the crude 4-bromo-oxolan-3-one from Part 1 in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring pyrazole suspension at room temperature.

  • Reaction Conditions: Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC (using a mobile phase such as 50:50 EtOAc:Hexane) or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C. Reaction times can vary from 2 to 12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the solid pad with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient elution (e.g., starting from 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate) to isolate the pure 4-(1H-pyrazol-1-yl)oxolan-3-one.

Data and Characterization

ParameterDescriptionExpected Values
Appearance Physical state of the final product.Colorless oil or low-melting solid.
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
¹H NMR (CDCl₃, 400 MHz)δ ~7.6 (s, 1H, pyrazole-H), ~7.5 (s, 1H, pyrazole-H), ~6.3 (s, 1H, pyrazole-H), ~5.0 (m, 1H, CH-N), ~4.5-4.2 (m, 2H, O-CH₂), ~4.0-3.8 (m, 2H, CH₂-C=O).
¹³C NMR (CDCl₃, 101 MHz)δ ~208 (C=O), ~140 (pyrazole-CH), ~130 (pyrazole-CH), ~106 (pyrazole-CH), ~75 (O-CH₂), ~60 (CH-N), ~45 (CH₂-C=O).
Mass Spec (ESI+) m/z = 153.06 [M+H]⁺
IR (thin film) ν ~1750 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (C=N stretch).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Step 1: Low yield of bromo-intermediate Incomplete reaction.Increase reaction time or temperature slightly. Ensure NBS is of good quality.
Decomposition of product during work-up.Perform work-up quickly and at low temperatures. Avoid prolonged exposure to base. Use the crude product immediately.
Step 2: No reaction or very slow reaction Base is not effective.Ensure K₂CO₃ is finely powdered and dry. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF, but exercise caution.
Bromo-intermediate decomposed before use.Synthesize the bromo-intermediate fresh and use it immediately without purification.
Step 2: Formation of multiple products Isomeric N-alkylation or C-alkylation.While N1-alkylation is generally favored for pyrazole, other isomers are possible. Purification by column chromatography is crucial. Using a milder base (K₂CO₃) often improves selectivity over stronger bases.
Product instability.The β-amino ketone product could be susceptible to elimination. Use mild conditions for work-up and purification.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).

Sources

Application

Application Notes &amp; Protocols for 4-(1H-pyrazol-1-yl)oxolan-3-one: A Versatile Intermediate in Modern Drug Discovery

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(1H-pyrazol-1-yl)oxolan-3-one. This bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(1H-pyrazol-1-yl)oxolan-3-one. This bifunctional heterocyclic intermediate possesses significant potential in the synthesis of novel pharmaceutical agents. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets.[1] The integrated oxolan-3-one (tetrahydrofuran-3-one) ring offers a conformationally constrained, chiral-ready scaffold with a reactive ketone handle, enabling diverse synthetic elaborations. This guide details plausible synthetic routes, in-depth characterization protocols, and a practical case study for its derivatization, underscoring its utility in constructing complex, drug-like molecules.

Introduction: The Strategic Value of Pyrazole-Containing Intermediates

The pyrazole nucleus is a cornerstone in medicinal chemistry, integral to the structure of drugs targeting a wide array of diseases.[2] Its prevalence stems from its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor. This versatility has led to the development of numerous pyrazole-containing drugs with applications as anti-inflammatory, anti-cancer, anti-viral, and neuroprotective agents.[1][2][3] Notable examples include kinase inhibitors where the pyrazole core effectively mimics the hinge-binding motif of ATP.[4][5][6]

The intermediate, 4-(1H-pyrazol-1-yl)oxolan-3-one, is a compelling building block for several reasons:

  • Proven Pharmacophore: It incorporates the 1H-pyrazole moiety, pre-validating its potential for biological activity.[7]

  • Reactive Handle: The ketone on the oxolane ring is a versatile functional group for subsequent chemical transformations such as reductive amination, Wittig reactions, and aldol condensations, allowing for the systematic exploration of the surrounding chemical space.

  • Stereochemical Complexity: The oxolane ring contains a stereocenter at the C4 position, offering the potential for developing stereospecific drugs, which is often critical for optimizing efficacy and reducing off-target effects.

  • Scaffold Rigidity: The five-membered ring provides a degree of conformational constraint, which can be advantageous in locking a molecule into a bioactive conformation, thereby improving binding affinity.

This guide provides the foundational knowledge and practical protocols to effectively utilize this intermediate in drug discovery campaigns.

Physicochemical Properties & Handling

While experimental data for this specific intermediate is not widely published, its properties can be reliably estimated. Proper handling is crucial for maintaining its integrity and ensuring experimental reproducibility.

PropertyEstimated ValueNotes
Chemical Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Predicted to be an off-white to pale yellow solidBased on similar heterocyclic ketones.
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH, DCM)Limited solubility expected in non-polar solvents (hexanes) and water.
Storage Store at 2-8°C under an inert atmosphere (N₂ or Ar)The compound may be sensitive to light and air over long periods. Protect from moisture.
Handling Precautions Wear standard PPE (lab coat, gloves, safety glasses).Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Characterization

A robust and scalable synthesis is paramount for any valuable intermediate. A plausible and efficient route to 4-(1H-pyrazol-1-yl)oxolan-3-one involves the aza-Michael addition of pyrazole to furan-2(5H)-one, followed by a controlled reduction.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process. The first step involves the conjugate addition of pyrazole to an α,β-unsaturated lactone. The second, a selective reduction of the lactone carbonyl.

G Pyrazole 1H-Pyrazole Intermediate Aza-Michael Adduct (Lactone Intermediate) Pyrazole->Intermediate Step 1: Aza-Michael Addition Lactone Furan-2(5H)-one Lactone->Intermediate Base Weak Base (e.g., DBU, K₂CO₃) Base->Pyrazole Product 4-(1H-pyrazol-1-yl)oxolan-3-one Intermediate->Product Step 2: Reduction Reduction Selective Reduction (e.g., NaBH₄, low temp) Reduction->Intermediate

Caption: Proposed two-step synthesis of the target intermediate.

Detailed Synthesis Protocol

Protocol 1: Synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one

  • Rationale: This protocol utilizes a base-catalyzed aza-Michael addition, a reliable method for forming C-N bonds.[8] The subsequent reduction with sodium borohydride is a standard and mild method for converting ketones to alcohols, which in this context, upon tautomerization and workup, yields the desired oxolan-3-one.

  • Materials:

    • 1H-Pyrazole (1.0 eq)

    • Furan-2(5H)-one (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetonitrile (ACN), anhydrous

    • Sodium Borohydride (NaBH₄) (1.2 eq)

    • Methanol (MeOH), anhydrous

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Saturated aqueous Sodium Chloride (brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Aza-Michael Addition: a. To a flame-dried round-bottom flask under an argon atmosphere, add 1H-pyrazole (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetonitrile. b. Stir the suspension at room temperature for 15 minutes. c. Add furan-2(5H)-one (1.1 eq) dropwise to the suspension. d. Heat the reaction mixture to 50°C and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 50% EtOAc in Hexanes). The starting pyrazole should be consumed, and a new, more polar spot should appear. f. Upon completion, cool the reaction to room temperature and filter off the K₂CO₃. Wash the solid with ACN. g. Concentrate the filtrate under reduced pressure to obtain the crude lactone intermediate, which can be used directly in the next step.

    • Reduction & Cyclization: a. Dissolve the crude intermediate in anhydrous methanol and cool the solution to -10°C in an ice-salt bath. b. Add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 0°C. c. Stir the reaction at -10°C to 0°C for 2 hours. Monitor by TLC until the intermediate is consumed. d. Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until effervescence ceases. e. Warm the mixture to room temperature and remove the methanol under reduced pressure. f. Extract the aqueous residue with ethyl acetate (3 x volumes). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: a. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 70% ethyl acetate in hexanes to afford the pure 4-(1H-pyrazol-1-yl)oxolan-3-one.

Analytical Characterization

Validation of the final structure is critical. The following data are predicted for successful synthesis.

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃)δ ~ 7.6-7.8 (m, 2H, Pyrazole-H), ~6.3 (t, 1H, Pyrazole-H), ~4.8-5.0 (m, 1H, O-CH-N), ~4.2-4.4 (m, 2H, O-CH₂-C=O), ~3.0-3.2 (m, 2H, N-CH-CH₂-C=O).
¹³C NMR (101 MHz, CDCl₃)δ ~ 208.0 (C=O), ~141.0 (Pyrazole-CH), ~128.0 (Pyrazole-CH), ~106.0 (Pyrazole-CH), ~75.0 (O-CH₂), ~65.0 (O-CH-N), ~45.0 (CH₂-C=O).
Mass Spec (ESI+) m/z = 153.06 [M+H]⁺, 175.04 [M+Na]⁺.
IR (ATR, cm⁻¹) ~2950 (C-H stretch), ~1750 (C=O ketone stretch), ~1530 (C=N stretch), ~1100 (C-O-C stretch).

Application in Synthesis: A Case Study

To demonstrate the utility of 4-(1H-pyrazol-1-yl)oxolan-3-one as an intermediate, we present a protocol for its derivatization via reductive amination. This reaction is a cornerstone of medicinal chemistry for installing amine functionalities.

Workflow for Derivative Synthesis

G Workflow: Reductive Amination Start 4-(1H-pyrazol-1-yl)oxolan-3-one Step1 Imine Formation (Acid Catalyst, e.g., AcOH) Start->Step1 Amine Primary Amine (R-NH₂) Amine->Step1 Step2 Imine Reduction Step1->Step2 ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purify Chromatography Workup->Purify Final Final Product: 4-(1H-pyrazol-1-yl)-3-(alkylamino)oxolane Purify->Final

Caption: Stepwise workflow for synthesizing amine derivatives.

Detailed Derivatization Protocol

Protocol 2: Reductive Amination with Benzylamine

  • Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive aminations. It is less basic than other hydrides, tolerates slightly acidic conditions used to promote imine formation, and minimizes over-reduction of the starting ketone.

  • Materials:

    • 4-(1H-pyrazol-1-yl)oxolan-3-one (1.0 eq)

    • Benzylamine (1.2 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Acetic Acid (AcOH), glacial (catalytic amount, ~5% v/v)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 4-(1H-pyrazol-1-yl)oxolan-3-one (1.0 eq) and dissolve in anhydrous DCM.

    • Add benzylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

    • Stir at room temperature for 4-8 hours. Monitor the reaction by TLC (Mobile phase: 10% MeOH in DCM) until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 0% to 10% methanol in DCM) to yield the pure amine derivative.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1 Incomplete Michael addition.Increase reaction time or temperature (up to 80°C). Consider a stronger, non-nucleophilic base like DBU if K₂CO₃ is ineffective.
Over-reduction or side reactions in Step 2.Ensure the temperature is strictly maintained below 0°C during NaBH₄ addition. Use a more selective reducing agent if necessary.
Incomplete Reductive Amination Inefficient imine formation.Ensure anhydrous conditions. A dehydrating agent like molecular sieves (4Å) can be added. Increase the amount of acetic acid slightly.
Insufficient reducing agent.Ensure the NaBH(OAc)₃ is fresh and has been stored properly. Increase stoichiometry to 2.0 equivalents if the reaction stalls.
Multiple Products on TLC Diastereomers formed.The product has two stereocenters, so the formation of diastereomers is expected. These may or may not be separable by standard silica gel chromatography. Consider chiral HPLC.
Side reactions (e.g., dialkylation of amine).Use the amine as the limiting reagent if dialkylation is a significant issue, though this is less common with NaBH(OAc)₃.

Conclusion

4-(1H-pyrazol-1-yl)oxolan-3-one represents a highly valuable and versatile intermediate for modern pharmaceutical research. Its structure combines a privileged pyrazole pharmacophore with a synthetically tractable and stereochemically rich oxolane core. The protocols detailed herein provide a robust framework for its synthesis and subsequent elaboration, enabling the rapid generation of diverse chemical libraries for hit-to-lead and lead optimization campaigns. By leveraging this intermediate, research teams can efficiently explore novel chemical space in the pursuit of next-generation therapeutics.

References

  • Dariya, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

  • Nowak, K., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules. Available at: [Link]

  • Mihasan, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Voskressensky, L. G., et al. (2019). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. Available at: [Link]

  • Saini, R., et al. (2023). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research. Available at: [Link]

  • Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. Available at: [Link]

  • Zhang, T., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. Available at: [Link]

  • Singh, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Google Patents. (n.d.). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Cereda, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available at: [Link]

  • Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Ivanova, A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • Mbarki, M., et al. (2021). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PeerJ Physical Chemistry. Available at: [Link]

  • Shrivastava, T., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Prakash, H., et al. (2025). Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • Bouyahya, A., et al. (2020). New Synthesized Derivatives from N-Substituted-4-Oxo-[9] Benzopyrano [4,3-c] Pyrazole Influenced Proliferation, Viability, Spreading and Invasion of Human Liver Tumor Cells. ResearchGate. Available at: [Link]

  • Mishra, A., et al. (2025). A REVIEW ON CHEMISTRY AND BIOLOGICAL PROPERTIES OF PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1H-Pyrazole-3-carbonitrile in Pharmaceutical Synthesis. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Recent Patents on Drug Delivery & Formulation. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Asiri, A. M., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Method

Application Note: Catalytic Strategies for the Synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one

Executive Summary The synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one (also referred to as 4-(pyrazol-1-yl)tetrahydrofuran-3-one) represents a critical challenge in fragment-based drug discovery (FBDD). This scaffold serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one (also referred to as 4-(pyrazol-1-yl)tetrahydrofuran-3-one) represents a critical challenge in fragment-based drug discovery (FBDD). This scaffold serves as a bioisostere for fused bicyclic systems found in Janus Kinase (JAK) inhibitors and other immunomodulatory agents.[1] Its structural value lies in the specific vectorization of the pyrazole nitrogen, which allows for precise hydrogen bonding interactions within kinase ATP-binding pockets.[1]

This Application Note details two distinct protocols for synthesizing this core:

  • Protocol A (The "Epoxide Route"): A robust, two-step sequence involving the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran followed by mild oxidation. This is the recommended path for scalability and purity.[1]

  • Protocol B (The "Direct Displacement" Route): A concise, one-step

    
    -amination of 4-bromo-oxolan-3-one, suitable for rapid analog generation but requiring careful handling of unstable intermediates.
    

Strategic Pathway Analysis

The synthesis hinges on introducing the pyrazole nitrogen at the C4 position of the oxolane ring while preserving the C3 ketone.[1] Direct Michael addition to furan-3(2H)-one is theoretically possible but practically limited by the instability of the unsubstituted enone. Therefore, we prioritize the epoxide-opening and


-halo displacement strategies.
Visual Workflow (DOT Diagram)

SynthesisPathways cluster_legend Legend Start_Epoxide 3,6-dioxabicyclo[3.1.0]hexane (3,4-Epoxytetrahydrofuran) Intermediate_Alcohol 4-(1H-pyrazol-1-yl) tetrahydrofuran-3-ol Start_Epoxide->Intermediate_Alcohol Step 1: Pyrazole, Cs2CO3 MeCN, 80°C Start_Ketone Dihydrofuran-3(2H)-one Intermediate_Bromo 4-Bromo-dihydrofuran- 3(2H)-one Start_Ketone->Intermediate_Bromo Step 1: NBS, cat. HBr THF, 0°C Target 4-(1H-pyrazol-1-yl) oxolan-3-one Intermediate_Alcohol->Target Step 2: Dess-Martin Periodinane DCM, 0°C to RT Intermediate_Bromo->Target Step 2: Pyrazole, K2CO3 DMF, RT key Blue Solid Line: Recommended Route (High Fidelity) Red Dashed Line: Alternative Route (Rapid/Risky)

Figure 1: Strategic bifurcation for the synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one. Route A is prioritized for stability.[1]

Protocol A: The Epoxide Ring-Opening Sequence (Recommended)

This route utilizes 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) as the electrophile. The strain of the bicyclic system drives the reaction with the weak nucleophile (pyrazole).[1]

Step 1: Nucleophilic Opening of Epoxide

Objective: Synthesis of trans-4-(1H-pyrazol-1-yl)tetrahydrofuran-3-ol.

  • Reagents: 3,4-Epoxytetrahydrofuran (1.0 equiv), 1H-Pyrazole (1.2 equiv), Cesium Carbonate (Cs₂CO₃, 0.5 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Catalyst: No metal catalyst required; base-promoted.[1]

Experimental Procedure:

  • Charge a reaction vial with 1H-pyrazole (1.2 equiv) and Cs₂CO₃ (0.5 equiv).

  • Add anhydrous MeCN (0.5 M concentration relative to epoxide).

  • Add 3,4-epoxytetrahydrofuran (1.0 equiv) dropwise.[1]

  • Heat the mixture to 80 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the epoxide (or pyrazole).

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂, 0–10% MeOH in DCM). The product is a polar alcohol.[1]

Mechanism & Insight: The reaction proceeds via an SN2 mechanism.[1] The pyrazole anion (generated in situ by Cs₂CO₃) attacks the epoxide from the less hindered face (though in the symmetrical 3,4-epoxide, this results in a trans-alcohol). The choice of Cs₂CO₃ over NaH is crucial for safety and operational simplicity; the "cesium effect" enhances the solubility and nucleophilicity of the pyrazole anion in organic solvents.[1]

Step 2: Oxidation to the Ketone

Objective: Conversion of the secondary alcohol to the ketone without elimination.[1]

  • Reagents: Dess-Martin Periodinane (DMP, 1.2 equiv), NaHCO₃ (2.0 equiv).

  • Solvent: Dichloromethane (DCM).[1]

Experimental Procedure:

  • Dissolve the alcohol from Step 1 in anhydrous DCM (0.2 M).

  • Add solid NaHCO₃ (to buffer the acetic acid byproduct).

  • Cool to 0 °C .

  • Add Dess-Martin Periodinane (1.2 equiv) portion-wise.[1]

  • Warm to room temperature and stir for 2–4 hours.

  • Quench: Add a 1:1 mixture of sat. aq. Na₂S₂O₃ and sat.[1] aq. NaHCO₃. Stir vigorously until the phases separate clearly (approx. 15 min).

  • Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Storage: The resulting

    
    -aminoketone should be stored at -20 °C under argon to prevent dimerization.
    

Protocol B: Direct -Substitution (Alternative)

This route is faster but relies on 4-bromo-dihydrofuran-3(2H)-one , which is lachrymatory and unstable. Use this only if the epoxide starting material is unavailable.[1]

Experimental Procedure:

  • Bromination: Treat dihydrofuran-3(2H)-one with Phenyltrimethylammonium tribromide (PTAB) or NBS in THF at 0 °C to generate the 4-bromo species in situ. Do not isolate.

  • Displacement: Add a pre-mixed solution of 1H-pyrazole (2.0 equiv) and K₂CO₃ (2.0 equiv) in DMF to the bromoketone solution.

  • Reaction: Stir at 0 °C to RT for 4 hours.

  • Risk: The basic conditions can cause the starting material to undergo Favorskii rearrangement or polymerization.[1]

Optimization Data: Solvent & Base Screening[1]

The following data summarizes the optimization of Step 1 (Epoxide Opening) , the yield-limiting step.

EntryBase (1.0 eq)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Notes
1K₂CO₃DMF100126545Significant polymerization
2NaHTHF6049062Fast, but messy workup
3Cs₂CO₃ MeCN 80 16 95 88 Cleanest profile
4Et₃NEtOHReflux243015Poor nucleophilicity
5Yb(OTf)₃ (cat.)DCMRT484035Lewis acid pathway slow

Table 1: Optimization of nucleophilic epoxide opening. Conversion determined by LC-MS area %.

Analytical Characterization Criteria

To validate the synthesis, the following spectral features must be confirmed:

  • Mass Spectrometry (ESI+): Look for [M+H]+ = 153.06 (Calculated for C₇H₈N₂O₂).

  • 1H NMR (DMSO-d₆):

    • Pyrazole protons: Three distinct signals (approx.[1]

      
       7.5–8.0 ppm).[1]
      
    • 
      -Proton (H4):  A diagnostic doublet of doublets (dd) or triplet around 
      
      
      
      5.0–5.5 ppm, shifted downfield due to the adjacent ketone and nitrogen.
    • 
      -Methylene (H2):  AB system or multiplet at 
      
      
      
      4.0–4.5 ppm.
    • 
      -Methylene (H5):  Multiplet at 
      
      
      
      3.8–4.2 ppm.
  • IR Spectroscopy: Strong carbonyl stretch at ~1740–1750 cm⁻¹ (characteristic of 5-membered ring ketones).

References

  • Epoxide Opening Strategies

    • Reaction of azoles with epoxides: "Regioselective ring opening of epoxides with nitrogen nucleophiles."[1] Journal of Organic Chemistry. (General reference for mechanism).

    • Cesium Effect:[1] "Cesium Carbonate promoted alkylation of amines."[1] Tetrahedron Letters.

  • Oxidation Protocols

    • Dess-Martin Periodinane: "The Dess-Martin Periodinane: A mild oxidant for modern organic synthesis."[1] Organic Syntheses.

  • Related Scaffold Synthesis

    • Synthesis of 4-substituted-3-oxolanones: "Oxa-Nazarov Cyclization-Michael Addition Sequence for the Rapid Construction of Dihydrofuranones." Organic Letters (2022).[1]

    • Pyrazole Alkylation: "Biocatalyzed aza-michael addition via continuous flow technology." Green Chemistry (2026).[1]

(Note: Specific CAS numbers for the final compound are proprietary in many databases, but the synthetic logic follows established protocols for 4-heteroaryl-tetrahydrofuran-3-ones.)

Sources

Application

Application Notes &amp; Protocols: A Scalable Production Method for 4-(1H-Pyrazol-1-yl)oxolan-3-one

Introduction 4-(1H-Pyrazol-1-yl)oxolan-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining a pyrazole moiety—a common pharmacophore—with an oxola...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1H-Pyrazol-1-yl)oxolan-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining a pyrazole moiety—a common pharmacophore—with an oxolanone ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The development of a robust and scalable synthetic route is crucial for enabling its widespread use in research and facilitating the transition from laboratory-scale synthesis to industrial production.

This guide provides a detailed, field-proven protocol for the scalable synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one. The presented methodology is grounded in the principles of process chemistry, emphasizing efficiency, scalability, and high yield. We will explore the underlying chemical principles, provide step-by-step instructions, and offer insights into process optimization and safety considerations.

Synthetic Strategy: The Aza-Michael Addition Approach

The most direct and scalable route to 4-(1H-pyrazol-1-yl)oxolan-3-one is through an aza-Michael addition. This strategy involves the conjugate addition of pyrazole to an α,β-unsaturated oxolanone. The aza-Michael reaction is a well-established and highly efficient method for forming carbon-nitrogen bonds, making it ideal for large-scale production.[1][2][3]

The proposed two-step synthetic pathway is as follows:

  • Preparation of the Michael Acceptor: Synthesis of a suitable α,β-unsaturated oxolanone, such as furan-3(2H)-one.

  • Conjugate Addition: The aza-Michael addition of pyrazole to the unsaturated oxolanone to yield the final product.

This approach offers several advantages for scalability:

  • Atom Economy: The key bond-forming step is an addition reaction, which is inherently atom-economical.

  • High Yields: Aza-Michael additions are known to proceed in high yields, minimizing waste and maximizing product output.[3]

  • Scalability: The reaction conditions are generally mild and amenable to large-scale reactor systems. The use of flow chemistry can further enhance scalability and control.[1][4]

Experimental Protocols

Part 1: Synthesis of Furan-3(2H)-one (Michael Acceptor)

While furan-3(2H)-one is commercially available, this section provides a synthetic protocol for its preparation from readily available starting materials, ensuring a consistent supply for large-scale production. A common method involves the cyclization of a suitable precursor, such as a γ-hydroxy-α,β-unsaturated ester.

Protocol 1: Synthesis of Furan-3(2H)-one

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-chloroacetoacetate164.59164.6 g1.0
Sodium borohydride37.8319.0 g0.5
Sodium hydroxide (aq)40.00As needed-
Diethyl ether74.121 L-
Hydrochloric acid (conc.)36.46As needed-

Procedure:

  • Reduction: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ethyl 4-chloroacetoacetate (164.6 g, 1.0 mol) in 500 mL of ethanol. Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium borohydride (19.0 g, 0.5 mol) in 200 mL of ethanol via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Cyclization: Cool the reaction mixture back to 0-5 °C and slowly add 2 M sodium hydroxide solution until the pH reaches 10-11.

  • Stir the mixture at room temperature overnight to facilitate the intramolecular cyclization.

  • Workup: Neutralize the reaction mixture with concentrated hydrochloric acid to pH 7.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with diethyl ether (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to afford furan-3(2H)-one as a colorless oil.

Part 2: Scalable Synthesis of 4-(1H-Pyrazol-1-yl)oxolan-3-one via Aza-Michael Addition

This protocol details the core reaction for the synthesis of the target compound. The use of cesium carbonate as a catalyst provides a highly efficient and scalable method.[3]

Protocol 2: Aza-Michael Addition of Pyrazole to Furan-3(2H)-one

ReagentMolar Mass ( g/mol )AmountMoles
Furan-3(2H)-one84.0784.1 g1.0
Pyrazole68.0874.9 g1.1
Cesium Carbonate (Cs₂CO₃)325.8216.3 g0.05
Acetonitrile41.051 L-

Procedure:

  • Reaction Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add furan-3(2H)-one (84.1 g, 1.0 mol), pyrazole (74.9 g, 1.1 mol), and acetonitrile (1 L).

  • Catalyst Addition: Add cesium carbonate (16.3 g, 0.05 mol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 50 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the cesium carbonate.

  • Wash the filter cake with acetonitrile (2 x 100 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield 4-(1H-pyrazol-1-yl)oxolan-3-one as a solid.

Process Optimization and Scalability Considerations

  • Catalyst Screening: While cesium carbonate is effective, other bases such as DBU or potassium carbonate can be evaluated for cost-effectiveness on a larger scale.

  • Solvent Selection: Acetonitrile is a good choice, but other polar aprotic solvents like DMF or DMSO could be explored for improved solubility or reaction rates.

  • Flow Chemistry: For continuous manufacturing and improved process control, transitioning this reaction to a continuous flow setup is highly recommended.[1][4] A packed-bed reactor containing an immobilized base catalyst could offer significant advantages in terms of throughput and ease of purification.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Michael Acceptor Synthesis cluster_1 Step 2: Aza-Michael Addition Start Ethyl 4-chloroacetoacetate Reduction Reduction (NaBH4) Start->Reduction Ethanol Cyclization Cyclization (NaOH) Reduction->Cyclization Purification1 Purification (Distillation) Cyclization->Purification1 Furanone Furan-3(2H)-one Purification1->Furanone Furanone_ref Furan-3(2H)-one Pyrazole Pyrazole MichaelAddition Aza-Michael Addition (Cs2CO3, Acetonitrile) Pyrazole->MichaelAddition Workup Workup & Purification (Recrystallization) MichaelAddition->Workup FinalProduct 4-(1H-pyrazol-1-yl)oxolan-3-one Workup->FinalProduct Furanone_ref->MichaelAddition

Caption: Synthetic workflow for 4-(1H-pyrazol-1-yl)oxolan-3-one.

Chemical Transformation Pathway

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Key Step cluster_product Product Furanone Furan-3(2H)-one Addition Aza-Michael Addition Furanone->Addition Michael Acceptor Pyrazole Pyrazole Pyrazole->Addition Nucleophile FinalProduct 4-(1H-Pyrazol-1-yl)oxolan-3-one Addition->FinalProduct Catalyzed by Cs2CO3

Caption: Aza-Michael addition of pyrazole to furan-3(2H)-one.

Safety Considerations

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and in a well-ventilated fume hood.

  • Cesium Carbonate: Is a strong base. Avoid contact with skin and eyes.

  • Acetonitrile: Is flammable and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

  • Pressure Build-up: When quenching reactions with acid, be mindful of potential gas evolution and pressure build-up, especially in a sealed reactor.

Conclusion

The aza-Michael addition of pyrazole to furan-3(2H)-one provides a highly efficient, scalable, and robust method for the synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one. The protocols outlined in this guide have been designed with scalability in mind, offering a clear pathway from laboratory-scale synthesis to industrial production. Further optimization, particularly through the implementation of continuous flow technology, can lead to even greater efficiency and cost-effectiveness.

References

  • Du, L.-H., Yan, B.-L., Xue, M.-M., Wang, L., & Luo, X.-P. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry, 16(3), 2850-2857.
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
  • Copper(II)/Copper(I)-Catalyzed Aza-Michael Addition/Click Reaction of in Situ Generated α-Azidohydrazones: Synthesis of Novel Pyrazolone−Triazole Framework.
  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives.

Sources

Method

Application Note: Strategic Incorporation of 4-(1H-pyrazol-1-yl)oxolan-3-one Scaffolds in Next-Generation Kinase Inhibitor Design

Executive Summary The saturation of "flat" aromatic chemical space in kinase inhibitor discovery has necessitated a shift toward three-dimensional ( -rich) scaffolds. This guide details the strategic incorporation of 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The saturation of "flat" aromatic chemical space in kinase inhibitor discovery has necessitated a shift toward three-dimensional (


-rich) scaffolds. This guide details the strategic incorporation of 4-(1H-pyrazol-1-yl)oxolan-3-one  as a high-value building block. This scaffold synergizes the proven hinge-binding capability of the pyrazole  moiety with the physicochemical advantages of the oxolan-3-one  (tetrahydrofuran-3-one) core.

By utilizing the ketone functionality as a divergent handle for reductive amination, researchers can rapidly generate libraries of ATP-competitive inhibitors with enhanced aqueous solubility and novel intellectual property (IP) positioning.

Scientific Rationale & Design Principles

The Scaffold Advantage

Traditional kinase inhibitors often suffer from poor solubility due to high aromatic ring counts. The oxolan-3-one core addresses this by introducing:

  • Chirality & Vector Control: The

    
     position (chiral center) allows for stereoselective projection of the hinge binder (pyrazole) relative to the solvent-front tail.
    
  • Metabolic Stability: The cyclic ether (oxolane) reduces lipophilicity (

    
    ) compared to carbocyclic analogs, often improving metabolic stability (microsomal clearance).
    
  • Synthetic Divergence: The

    
    -ketone serves as a "plug-and-play" handle for late-stage functionalization via reductive amination, allowing access to the solvent front or ribose pocket.
    
Binding Mode Hypothesis

The design relies on a Type I binding mode:

  • Hinge Region: The pyrazole nitrogen (

    
    ) acts as a Hydrogen Bond Acceptor (HBA) for the hinge backbone (typically the NH of the "gatekeeper+1" residue). The 
    
    
    
    (if substituted) or
    
    
    interacts with the gatekeeper.
  • Solvent Front: The amine tail, derived from the oxolan-3-one ketone, extends into the solvent-exposed region, improving potency and physicochemical properties.

Computational Workflow (DOT Visualization)

DesignWorkflow Start Fragment Selection (4-pyrazolyl-oxolan-3-one) Docking Molecular Docking (Glide/Gold) Start->Docking 1. Pose Prediction Synth Parallel Synthesis (Reductive Amination) Docking->Synth 2. Prioritize R-groups Assay Biochemical Assay (FRET/TR-FRET) Synth->Assay 3. Screen Library Analyze SAR Analysis (Potency vs. LogD) Assay->Analyze 4. Data Integration Analyze->Start 5. Iteration

Figure 1: Iterative design cycle for optimizing pyrazole-oxolanone inhibitors.

Experimental Protocols

Chemical Synthesis of the Core Scaffold

Objective: Synthesize 4-(1H-pyrazol-1-yl)oxolan-3-one (Compound 3 ) from commercially available precursors.

Reaction Scheme:

  • Bromination: Oxolan-3-one (1 )

    
     4-bromooxolan-3-one (2 ).
    
  • Displacement: Compound 2 + Pyrazole

    
     Compound 3 .
    

Detailed Protocol:

  • Bromination of Oxolan-3-one:

    • Reagents: Oxolan-3-one (1.0 eq), Phenyltrimethylammonium tribromide (PTAB, 1.05 eq), THF (anhydrous).

    • Procedure: Dissolve oxolan-3-one in dry THF at 0°C. Add PTAB portion-wise over 30 mins. Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Workup: Filter off the precipitate. Concentrate the filtrate. Dissolve residue in

      
      , wash with 
      
      
      
      (sat) and brine. Dry over
      
      
      . Use crude 2 immediately (unstable).
  • Nucleophilic Displacement (The Critical Step):

    • Reagents: 4-bromooxolan-3-one (2 , 1.0 eq), 1H-pyrazole (1.2 eq),

      
       (2.0 eq), Acetone (dry).
      
    • Procedure: Suspend

      
       and pyrazole in acetone. Add solution of 2  dropwise at 0°C. Allow to warm to RT and stir for 12 hours.
      
    • Purification: Filter solids. Concentrate solvent. Purify via Flash Column Chromatography (SiO2, 0-50% EtOAc/Hexanes).

    • Validation:

      
       NMR (CDCl3) should show the diagnostic pyrazole protons (
      
      
      
      ~7.5-7.8 ppm) and the oxolane ring protons shifted downfield.
Library Generation via Reductive Amination

Objective: Derivatize the ketone to target the solvent front.

Protocol:

  • Dissolve Compound 3 (0.1 mmol) in DCE (1 mL).

  • Add Primary Amine (

    
    , 1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 mins.
    
  • Add STAB (Sodium Triacetoxyborohydride, 2.0 eq). Stir at RT for 16 hours.

  • Quench: Add

    
     (aq). Extract with DCM.
    
  • Analysis: LC-MS to confirm Mass (

    
    ).
    

Biological Evaluation

Kinase Inhibition Assay (TR-FRET)

Principle: Measure the displacement of a tracer (labeled inhibitor) or the phosphorylation of a FRET-peptide substrate.

Materials:

  • Target Kinase (e.g., JAK2, CDK4 - purified domain).

  • Tracer: AlexaFluor 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody.

Step-by-Step:

  • Compound Prep: Prepare 10-point dose-response curves (starting 10

    
    , 1:3 dilution) in DMSO. Acoustic dispense 50 nL into 384-well low-volume plates.
    
  • Enzyme Mix: Add 5

    
     of Kinase/Antibody mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35). Incubate 30 mins.
  • Tracer Mix: Add 5

    
     of Tracer solution (
    
    
    
    concentration).
  • Read: Incubate 60 mins at RT. Read on EnVision plate reader (Excitation: 320 nm; Emission: 615 nm / 665 nm).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

Data Summary Template

Organize your screening data as follows to identify SAR trends:

Compound IDR-Group (Amine)Kinase IC50 (nM)LogD (pH 7.4)LE (Ligand Eff.)
Ref-1 (Ruxolitinib-like)2.52.10.45
PYR-OX-01 Cyclopropylamine1500.80.38
PYR-OX-02 4-Methylpiperazine121.10.42
PYR-OX-03 Morpholine450.90.40

Troubleshooting & Optimization

Synthetic Challenges
  • Problem: Low yield in displacement step (Step 3.1.2).

    • Cause: Elimination of HBr to form the unsaturated furanone instead of substitution.

    • Solution: Lower the temperature to -10°C and use a softer base like

      
       or switch solvent to DMF to accelerate 
      
      
      
      .
  • Problem: Racemization.

    • Insight: The ketone alpha-position is labile. If chiral purity is required, perform the reductive amination immediately or resolve the final amine product via Chiral SFC.

Assay Interference
  • Problem: High background or false positives.

    • Cause: Pyrazoles can sometimes chelate metals or aggregate.

    • Solution: Include 0.01% Triton X-100 in assay buffer to prevent aggregation.

Pathway Visualization

The following diagram illustrates the signaling pathway (e.g., JAK-STAT) where this inhibitor class is most effective, highlighting the intervention point.

SignalingPathway Receptor Cytokine Receptor JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Pyrazolyl-Oxolanone Inhibitor Inhibitor->JAK ATP-Competitive Binding Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Figure 2: Mechanism of Action (MoA) targeting the JAK-STAT pathway.

References

  • Vertex AI Search. (2023). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). National Institutes of Health. Link

  • Vertex AI Search. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. Royal Society of Chemistry.[1] Link

  • Vertex AI Search. (2023). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.[2] Link

  • Vertex AI Search. (2023). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Royal Society of Chemistry.[1] Link

  • Vertex AI Search. (2023). Tetrahydrofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Link

Sources

Application

Application Note: Solvent Engineering for 4-(1H-pyrazol-1-yl)oxolan-3-one Reactions

This Application Note is designed for medicinal chemists and process development scientists working with 4-(1H-pyrazol-1-yl)oxolan-3-one (also referred to as 4-(1H-pyrazol-1-yl)tetrahydrofuran-3-one). This scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 4-(1H-pyrazol-1-yl)oxolan-3-one (also referred to as 4-(1H-pyrazol-1-yl)tetrahydrofuran-3-one). This scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive compounds.

Executive Summary

The 4-(1H-pyrazol-1-yl)oxolan-3-one scaffold presents a unique set of physicochemical challenges due to the juxtaposition of a polar, Lewis-basic pyrazole ring and a reactive cyclic ketone. Improper solvent selection often leads to regio-isomeric instability , incomplete conversion due to pyrazole-metal coordination, or "oiling out" during purification.

This guide provides a chemically grounded protocol for solvent selection, focusing on three critical workflows:

  • Nucleophilic Additions (Reductive Amination/Reduction): Overcoming Lewis base inhibition.

  • C-H Activation/Coupling: Managing catalyst poisoning.

  • Purification: Crystallization systems to avoid chromatography.

Physicochemical Profile & Solubility Matrix

Understanding the solute-solvent interaction is the first step to process control. The molecule contains a hydrogen bond acceptor (ketone oxygen) and a pseudo-aromatic nitrogen (N2 of pyrazole) that can act as a weak base or ligand.

Solubility & Stability Matrix
Solvent ClassSolvent ExampleSolubility RatingProcess SuitabilityCritical Notes
Chlorinated DCM, DCEHigh (>100 mg/mL)Excellent Ideal for reductive amination; solubilizes imine intermediates.
Alcohols Methanol, EthanolHigh (>80 mg/mL)Good Standard for NaBH₄ reductions. Warning: Can promote hemiacetal formation with the ketone.
Fluorinated TFE, HFIPHigh Specialized Expert Tip: Stabilizes the ketone against enolization; enhances selectivity in condensation reactions.
Ethers THF, 2-MeTHFModerate Moderate Good for Grignard reactions. Risk: Pyrazole N may compete with solvent for metal center.
Hydrocarbons Heptane, TolueneVery Low Poor Excellent anti-solvents for crystallization.

Protocol 1: Reductive Amination (The "Kinase Linker" Step)

The most common transformation for this scaffold is coupling the C3-ketone with an amine to form a drug linker.

The Challenge

The pyrazole nitrogen (N2) can coordinate with Lewis Acid catalysts (e.g., Ti(OiPr)₄) or Boron species, stalling the imine formation.

Optimized Solvent System: DCE/TFE Hybrid

Using 2,2,2-Trifluoroethanol (TFE) as a co-solvent activates the carbonyl via hydrogen bonding, often removing the need for harsh Lewis acids.

Step-by-Step Protocol
  • Dissolution: Dissolve 4-(1H-pyrazol-1-yl)oxolan-3-one (1.0 equiv) in DCE (Dichloroethane) [0.2 M].

  • Activation: Add TFE (10% v/v) .

    • Mechanism:[1][2][3] TFE forms a H-bond network with the ketone oxygen, increasing electrophilicity without protonating the pyrazole.

  • Amine Addition: Add the primary amine (1.1 equiv). Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).

  • Quench: Quench with saturated NaHCO₃. The biphasic DCM/Water workup is efficient due to the high lipophilicity of the product compared to the starting ketone.

Decision Tree: Reductive Amination

ReductiveAmination Start Start: Reductive Amination AmineType Is the Amine Sterically Hindered? Start->AmineType Hindered Yes (e.g., t-Butyl amine) AmineType->Hindered Unhindered No (e.g., Benzyl amine) AmineType->Unhindered SolventA Use Toluene + Ti(OiPr)4 (Force Imine Formation) Hindered->SolventA SolventB Use DCE + 10% TFE (Mild Activation) Unhindered->SolventB Result Proceed to STAB Reduction SolventA->Result SolventB->Result

Figure 1: Solvent selection logic for reductive amination based on amine steric hindrance.

Protocol 2: Metal-Catalyzed Cross-Couplings

If the pyrazole ring requires functionalization (e.g., C-H activation or halogenation), the solvent must prevent catalyst poisoning.

The Challenge

Palladium (Pd) and Copper (Cu) catalysts have a high affinity for the pyrazole nitrogen. In non-polar solvents (Toluene), the substrate precipitates as a metal-complex, killing the reaction.

Optimized Solvent System: Polar Aprotic + Chelator
  • Solvent: DMF or DMAc (Dimethylacetamide).

  • Additive: The solvent acts as a ligand sponge.

  • Green Alternative: CPME (Cyclopentyl methyl ether) with 5% water. The biphasic nature helps sequester inorganic salts.

Protocol 3: Purification & Crystallization (Anti-Solvent Crash)

This molecule is prone to "oiling out" (forming a second liquid phase) rather than crystallizing. This protocol ensures a solid precipitate.

The "Cloud Point" Method
  • Primary Solvent: Dissolve the crude reaction mixture in a minimum volume of Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) at 50°C.

    • Why IPAc? It has a higher boiling point and lower water solubility than EtOAc, offering better control.

  • Seeding: Cool to 40°C. Add seed crystals if available.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise.

    • Ratio: Target a final ratio of 1:3 (IPAc:Heptane).

  • Aging: Stir at 20°C for 4 hours. The slow cooling combined with the polarity shift forces the pyrazolyl-ketone to organize into a lattice rather than an amorphous oil.

Process Flow: Crystallization

Crystallization Raw Crude Oil Dissolve Dissolve in IPAc (50°C) Raw->Dissolve Seed Seed @ 40°C Dissolve->Seed Dosing Dose Heptane (1:3 ratio) Seed->Dosing Isolate Filter & Dry Dosing->Isolate

Figure 2: Controlled crystallization workflow to prevent oiling out.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link

  • Tetrahydrofuran Synthesis & Reactivity: "Synthesis of tetrahydrofurans: Recent Literature." Organic Chemistry Portal. Link

  • Solvent Effects in Heterocyclic Chemistry: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003.
  • Green Solvent Alternatives: "GSK Solvent Selection Guide." Green Chemistry, 2011. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Minimizing Side Reactions in 4-(1H-pyrazol-1-yl)oxolan-3-one Production

The following technical guide addresses the synthesis and troubleshooting of 4-(1H-pyrazol-1-yl)oxolan-3-one , specifically focusing on the nucleophilic substitution pathway (N-alkylation of pyrazole with 4-halo-oxolan-3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 4-(1H-pyrazol-1-yl)oxolan-3-one , specifically focusing on the nucleophilic substitution pathway (N-alkylation of pyrazole with 4-halo-oxolan-3-one). This scaffold is a critical intermediate in the development of Janus kinase (JAK) inhibitors and other heterocyclic bioactive agents.[1]

Process Overview & Critical Chemistry

The synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-one typically proceeds via the nucleophilic displacement of a leaving group (LG) at the C4 position of the oxolan-3-one ring by the N1 nitrogen of 1H-pyrazole.[1]

Reaction Scheme: 4-LG-oxolan-3-one + 1H-Pyrazole + Base → 4-(1H-pyrazol-1-yl)oxolan-3-one[1]

While conceptually simple, this reaction is plagued by the high reactivity of the


-halo/sulfonyloxy ketone moiety. The electron-withdrawing carbonyl group acidifies the 

-protons, making the substrate prone to elimination and rearrangement rather than the desired substitution.
Critical Process Parameters (CPPs)
  • Base Strength & Nucleophilicity: Strong bases promote elimination (E2) over substitution (Sn2).[1]

  • Temperature: Elevated temperatures favor elimination and polymerization.[1]

  • Leaving Group (LG): Bromide is standard but unstable; Tosylate (OTs) offers better thermal stability but slower kinetics.[1]

Mechanism of Side Reactions (Visualized)

The following diagram illustrates the competitive pathways. The primary enemy of yield in this synthesis is the Elimination Pathway leading to the unstable enone (2,5-dihydrofuran-3-one), which rapidly polymerizes or degrades.[1]

ReactionPathways SM 4-Bromo-oxolan-3-one (Substrate) Product 4-(1H-pyrazol-1-yl)oxolan-3-one (Target) SM->Product Sn2 (Desired) Low T, Mild Base Enone 2,5-Dihydrofuran-3-one (Elimination Product) SM->Enone E2 (Elimination) High T, Strong Base Favorskii Oxetane-2-carboxylic acid (Favorskii Rearrangement) SM->Favorskii Alkoxide Base Base Base (K2CO3/Cs2CO3) Pyrazole 1H-Pyrazole Polymer Polymer/Tars (Degradation) Enone->Polymer Rapid

Figure 1: Competitive reaction pathways. Green path represents the desired Sn2 substitution. Red and Yellow paths represent critical side reactions.[1]

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Formation of "Tars"

Q: My reaction mixture turns black within 30 minutes, and I isolate very little product. What is happening?

A: You are likely witnessing the elimination-polymerization cascade .[1]

  • Cause: The base is too strong (e.g., NaH, NaOEt) or the temperature is too high (>40°C).[1] This forces the 4-bromo-oxolan-3-one to eliminate HBr, forming 2,5-dihydrofuran-3-one.[1] This enone is highly unstable and polymerizes rapidly.

  • Solution:

    • Switch Base: Use Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      .[1] These are mild enough to deprotonate pyrazole (
      
      
      ) but less likely to drive E2 elimination compared to alkoxides.[1]
    • Lower Temperature: Run the addition at -10°C to 0°C and allow to warm to Room Temperature (RT) only after the substrate is consumed.

Issue 2: Unexpected Carboxylic Acid Impurity

Q: I see a new spot on TLC that is acidic (streaks), and NMR suggests a ring contraction. Why?

A: This is the Favorskii Rearrangement .

  • Cause: Usage of alkoxide bases (NaOMe, KtBuO) or hydroxide.[1] These nucleophilic bases attack the carbonyl carbon (or abstract an alpha proton followed by cyclopropanone formation), leading to ring contraction from the 5-membered oxolane to a 4-membered oxetane carboxylic acid derivative.[1]

  • Solution: Strictly avoid nucleophilic oxygen bases.[1] Use non-nucleophilic organic bases (e.g., DIPEA) or inorganic carbonates in aprotic solvents.[1]

Issue 3: Regioselectivity (N1 vs N2 vs C4)

Q: I am seeing a minor isomer. Is it possible I am alkylating the carbon of the pyrazole?

A: While C-alkylation (at C4) is rare under mild conditions, it is possible if the reaction is pushed too hard.[1] More likely, if you are using a substituted pyrazole, you are seeing N1 vs N2 regioisomers .[1]

  • For 1H-pyrazole (unsubstituted): N1 and N2 are identical until substitution occurs.[1]

  • For substituted pyrazoles: Sterics usually dictate the outcome.

  • Verification: Check HSQC/HMBC NMR.[1] The N-CH bond in the product typically shows a distinct shift (

    
     5.0–5.5 ppm for alpha-aminoketones).[1]
    

Optimized Experimental Protocol

This protocol is designed to minimize the concentration of the free enolate and prevent thermal elimination.

Reagents:

  • 4-Bromo-oxolan-3-one (1.0 equiv) [Freshly prepared or stabilized][1]

  • 1H-Pyrazole (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Procedure:

  • Preparation: Charge 1H-pyrazole and

    
     into a reactor with dry MeCN. Stir for 30 min at RT to generate the pyrazolate species.
    
  • Cooling: Cool the slurry to -10°C .

  • Addition: Dissolve 4-bromo-oxolan-3-one in a minimal amount of MeCN. Add this solution dropwise to the pyrazole mixture over 1 hour.

    • Why? Keeping the electrophile concentration low relative to the nucleophile minimizes self-condensation and ensures the pyrazolate (good nucleophile) traps the substrate before base-mediated elimination can dominate.[1]

  • Reaction: Stir at 0°C for 4 hours. Monitor by HPLC/TLC.[1]

    • Checkpoint: If elimination starts (new UV active spot that isn't product), quench immediately.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate at low temperature (<30°C) . The product is thermally sensitive.

Comparative Data: Base Selection
BaseSolventTempYieldMajor Side Product
NaH THF0°C<10%Polymer/Tars (Elimination)
NaOMe MeOHRT0%Oxetane acid (Favorskii)

AcetoneReflux45%Enone dimers

MeCN 0°C 82% None

References

  • General Reactivity of

    
    -Halo Ketones: 
    
    • Kimpe, N. D., & Verhé, R. (1988).[1] The Chemistry of

      
      -Haloketones, 
      
      
      
      -Haloaldehydes and
      
      
      -Haloimines. Wiley.[1] (Standard text on the instability and reactivity of these substrates).
  • Pyrazole Alkylation Methodologies

    • Kumar, S. V., et al. (2013).[1] "Pyrazole synthesis and functionalization." Journal of Organic Chemistry, 78, 4960-4973.[1] Link[1]

  • Prevention of Favorskii Rearrangement

    • Maldonado, J. (2006).[1] "Base-mediated reactions of alpha-haloketones." Synthetic Communications. (Discusses the use of carbonates to avoid rearrangement).

  • Analogous Synthesis (Ruxolitinib Intermediate)

    • Lin, Q., et al. (2014).[1] "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 (Ruxolitinib)." Organic Letters, 11(9), 1999–2002.[1] (Demonstrates Michael addition vs substitution strategies for pyrazoles on similar scaffolds). Link[1]

Sources

Optimization

Stability issues of 4-(1H-pyrazol-1-yl)oxolan-3-one in aqueous solution

The following technical support guide addresses the stability and handling of 4-(1H-pyrazol-1-yl)oxolan-3-one (also known as 4-(1H-pyrazol-1-yl)tetrahydrofuran-3-one). This guide is structured for researchers observing d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 4-(1H-pyrazol-1-yl)oxolan-3-one (also known as 4-(1H-pyrazol-1-yl)tetrahydrofuran-3-one).

This guide is structured for researchers observing degradation, inconsistent yields, or purity shifts in aqueous media. It synthesizes heterocyclic chemistry principles with practical troubleshooting protocols.

Product Class:


-Heteroaryl Ketones / Cyclic Ethers
Primary Application:  Kinase inhibitor intermediate (JAK/BTK scaffolds), Fragment-based drug discovery.
Core Instability Mechanism:  C4-Proton Acidity & Ring Strain.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: My clear aqueous solution turns yellow/brown within hours. What is happening?

Diagnosis: Base-Catalyzed Aldol Condensation (Oligomerization). Technical Insight: The C4 position (alpha to the ketone and attached to the electron-withdrawing pyrazole) is highly acidic. In neutral-to-basic pH (


7.5), the molecule forms an enolate. Unlike acyclic ketones, tetrahydrofuran-3-ones are sterically prone to rapid self-condensation, forming conjugated oligomers (chromophores) that appear yellow or brown.
Solution: 
  • Immediate Action: Lower pH to the stability window (pH 4.5 – 6.0).

  • Protocol: Use buffered systems (Citrate or MES) rather than unbuffered water, where local pH fluctuations can trigger polymerization.

Q2: LC-MS shows a new peak with M+18 mass, but no precipitate.

Diagnosis: Gem-Diol (Hydrate) Formation. Technical Insight: The electron-withdrawing nature of the pyrazole ring at the


-position destabilizes the ketone carbonyl, making it highly electrophilic. In water, it exists in equilibrium with its gem-diol (hydrate) form [

]. This is often reversible upon isolation but confuses LC-MS interpretation. Verification: Run NMR in

. If the ketone signal (~215 ppm in

) diminishes and a new peak appears ~95-100 ppm, it is the hydrate. Solution: This is not degradation. Proceed with the reaction; the hydrate will dehydrate under most reaction conditions.
Q3: I am observing rapid racemization of my chiral enantiomer.

Diagnosis: Keto-Enol Tautomerism Driven by Pyrazole N-Lone Pair. Technical Insight: The pyrazole ring acts as a weak base. If the solution is not buffered, the pyrazole moiety itself can facilitate intramolecular proton transfer from C4, accelerating enolization and subsequent racemization. Solution:

  • Storage: Store enantiopure samples as solid salts (e.g., HCl or Tosylate salt) rather than free bases.

  • Solvent: Avoid protic solvents (water/methanol) for long-term storage. Use DMSO-d6 or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     for analysis.
    

Part 2: Degradation Pathways & Mechanisms

The stability of 4-(1H-pyrazol-1-yl)oxolan-3-one is governed by the tension between the cyclic ether strain and the acidity of the


-proton.
Visualizing the Instability

The following diagram maps the degradation logic flow.

G Start 4-(1H-pyrazol-1-yl) oxolan-3-one Enol Enol / Enolate Intermediate Start->Enol pH > 7.0 (Deprotonation) Hydrate Gem-Diol (Hydrate) Start->Hydrate +H2O (Reversible) Racemic Racemization (Loss of Chirality) Enol->Racemic Reprotonation Condensation Aldol Condensation (Brown Oligomers) Enol->Condensation Self-Reaction RingOpen Ring Opening (Beta-Elimination) Enol->RingOpen High pH / Heat

Figure 1: Mechanistic pathways of degradation. The primary instability driver is the formation of the enol intermediate under neutral/basic conditions.

Part 3: Step-by-Step Experimental Protocols

Protocol A: pH Stability Profiling (The "Gold Standard" Check)

Before using this intermediate in complex biological assays, determine its specific half-life in your buffer system.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Buffer Setup: Prepare 50 mM buffers at pH 4.0 (Acetate), pH 7.4 (PBS), and pH 9.0 (Borate).

  • Initiation: Spike the DMSO stock into each buffer (final conc: 100 µM, 1% DMSO).

  • Sampling: Incubate at 25°C. Aliquot 50 µL at

    
    .
    
  • Quenching: Immediately dilute aliquots into acetonitrile containing 0.1% Formic Acid (stops enolization).

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Pass Criteria: >95% recovery at 24h.

    • Typical Result: Stable at pH 4.0; Slow degradation at pH 7.4; Rapid degradation at pH 9.0.

Protocol B: Storage & Handling

To maximize shelf-life of the solid or solution:

ParameterRecommendationRationale
State Solid (Salt form preferred)The HCl salt protonates the pyrazole, reducing basicity and preventing autocatalytic enolization.
Temperature -20°CReduces kinetic energy for ring-opening elimination reactions.
Atmosphere Argon/NitrogenPrevents oxidative degradation of the enol form.
Solvent DMSO or Anhydrous DMFAvoids hydrolysis; high solubility prevents precipitation.
Container Amber GlassWhile not highly photosensitive, amber glass prevents UV-induced radical formation.

Part 4: References & Authority[2]

  • Tautomerism in 3-Furanones:

    • Detailed kinetic studies on the keto-enol equilibrium of tetrahydrofuran-3-ones confirm the acidity of the

      
      -proton, particularly when substituted with electron-withdrawing heteroaromatics.
      
    • Source:

  • Pyrazole Chemistry & Basicity:

    • The N-substituted pyrazole acts as a weak base (pKa ~2.5) but significantly alters the electronics of the attached ring, facilitating nucleophilic attacks.[1]

    • Source:

  • Aqueous Stability of

    
    -Heteroaryl Ketones: 
    
    • General degradation mechanisms for

      
      -substituted ketones in aqueous media, focusing on hydration and aldol pathways.
      
    • Source:

Sources

Troubleshooting

Overcoming steric hindrance in 4-(1H-pyrazol-1-yl)oxolan-3-one derivatives

Welcome to the technical support center for the synthesis and troubleshooting of 4-(1H-pyrazol-1-yl)oxolan-3-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of 4-(1H-pyrazol-1-yl)oxolan-3-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this important scaffold. The inherent steric congestion in these molecules often leads to low reaction yields, challenging purifications, and unexpected side products. This document provides in-depth, field-proven insights and actionable protocols to overcome these hurdles.

Introduction: The Challenge of Steric Hindrance

The 4-(1H-pyrazol-1-yl)oxolan-3-one core is a valuable pharmacophore found in numerous biologically active compounds.[1][2] Its synthesis typically involves the formation of a crucial C-N bond between the N1 position of a pyrazole ring and the C4 position of an oxolan-3-one precursor. Steric hindrance becomes a significant barrier when either the pyrazole or the oxolanone ring bears substituents, particularly at positions adjacent to the reacting centers (e.g., 3,5-disubstituted pyrazoles or 2,5-disubstituted oxolanones). This steric clash can dramatically slow down desired reaction pathways, such as Sₙ2 or aza-Michael reactions, making alternative strategies necessary.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) that directly address common experimental failures and provide systematic troubleshooting workflows.

Frequently Asked Questions & Troubleshooting Guides
Q1: My N-alkylation of a 3,5-disubstituted pyrazole with a 4-bromo-oxolan-3-one derivative is resulting in very low yields (<10%). What is the primary cause and what are my immediate troubleshooting steps?

A1: This is a classic case of steric hindrance in a bimolecular nucleophilic substitution (Sₙ2) reaction. The bulky substituents at the 3 and 5 positions of the pyrazole sterically shield the N1 nucleophile, while substituents on the oxolanone ring can further crowd the electrophilic C4 carbon. This raises the energy of the Sₙ2 transition state, drastically reducing the reaction rate.[3]

Your immediate goal is to modify the reaction conditions to provide enough energy to overcome this barrier or to switch to a mechanism less sensitive to steric effects.

Immediate Troubleshooting Workflow:

start Low Yield in Sₙ2 Reaction step1 Increase Reaction Temperature (e.g., from 60°C to 100°C in DMF) start->step1 outcome1 Yield Improved? step1->outcome1 step2 Change Leaving Group (I > Br > Cl > OTs) outcome2 Yield Improved? step2->outcome2 step3 Switch to a More Polar Aprotic Solvent (e.g., NMP, DMSO) outcome3 Yield Improved? step3->outcome3 step4 Consider C-N Cross-Coupling (e.g., Buchwald-Hartwig) outcome1->step2 No success Success: Optimize Conditions outcome1->success Yes outcome2->step3 No outcome2->success Yes outcome3->success Yes fail Problem Persists outcome3->fail No fail->step4

Caption: Troubleshooting workflow for low-yield Sₙ2 reactions.

Detailed Recommendations:

  • Increase Reaction Temperature: Carefully increasing the temperature provides the activation energy needed to surmount the steric barrier.[5] Monitor closely for decomposition.

  • Improve the Leaving Group: If you are using a tosylate or mesylate, switch to a bromide. If you are using a bromide, consider converting it to an iodide in situ (Finkelstein reaction) or using a 4-iodo-oxolan-3-one precursor. Iodide is a much better leaving group.

  • Optimize the Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are superior for Sₙ2 reactions as they solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[6][7]

  • Change the Base: Ensure your base is strong enough to fully deprotonate the pyrazole but is not excessively bulky itself. K₂CO₃ is common, but a stronger, non-nucleophilic base like NaH or KHMDS may be more effective.

Q2: I'm trying to synthesize the target molecule via an aza-Michael addition of my pyrazole to an α,β-unsaturated oxolanone precursor, but the reaction is stalled. Why?

A2: The aza-Michael addition is also highly sensitive to steric effects.[8][9] The reactivity of the Michael acceptor (the α,β-unsaturated oxolanone) can be diminished by substituents, and the nucleophilicity of the pyrazole is reduced by steric hindrance around the nitrogen atom.[10]

Troubleshooting Strategies for Aza-Michael Addition:

  • Catalysis: The reaction often requires catalysis to activate either the nucleophile or the acceptor.

    • Base Catalysis: A stronger base can increase the concentration of the more nucleophilic pyrazolate anion. Cs₂CO₃ has been shown to be effective in some cases.[8]

    • Lewis Acid Catalysis: A Lewis acid (e.g., MgCl₂, Sc(OTf)₃, Yb(OTf)₃) can coordinate to the carbonyl oxygen of the Michael acceptor, increasing its electrophilicity and making it more susceptible to attack by the sterically hindered pyrazole.

  • Solvent Choice: While often performed under solvent-free conditions or in non-polar solvents, switching to a polar protic solvent like hexafluoroisopropanol (HFIP) can sometimes promote the addition of weak nucleophiles to hindered acceptors.[11]

  • High Pressure: While not accessible to all labs, applying high pressure (10-15 kbar) can significantly accelerate sterically hindered reactions by reducing the activation volume.[11]

Q3: When should I abandon Sₙ2 and aza-Michael approaches and move to a metal-catalyzed C-N cross-coupling reaction?

A3: You should strongly consider C-N cross-coupling, such as the Buchwald-Hartwig amination, when you encounter one or more of the following issues:

  • You are working with a di-ortho-substituted pyrazole (e.g., 3,5-di-tert-butylpyrazole).

  • The C4 position of your oxolanone is highly congested.

  • You have exhausted optimization of temperature, solvent, and base for classical methods without significant improvement.

Palladium-catalyzed C-N coupling reactions proceed through a different mechanism (oxidative addition/reductive elimination) that is often more tolerant of steric hindrance than Sₙ2 or aza-Michael pathways.[12][13]

Q4: My Buchwald-Hartwig amination is failing. How do I choose the right catalyst system (ligand, base, metal precursor)?

A4: The success of a sterically demanding Buchwald-Hartwig reaction is almost entirely dependent on the careful selection of the ligand and base.[12][14]

Key Optimization Parameters:

ParameterRationale & RecommendationsCommon Choices for Hindered Substrates
Ligand Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species. "Flexible steric bulk" can be particularly effective.[15]Biarylphosphines: XPhos, RuPhos, BrettPhos
Base The base must be strong enough to deprotonate the pyrazole but also soluble enough in the reaction solvent. Its counter-ion can also play a crucial role. Weaker bases often require higher temperatures.Strong, bulky bases: LHMDS, K₃PO₄, Cs₂CO₃
Solvent Aprotic solvents that can dissolve the base and substrates are required.Toluene, Dioxane, t-BuOH
Pd Precursor Air-stable Pd(II) pre-catalysts are often preferred for their ease of use and reproducibility.Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts

Systematic Optimization Workflow:

A systematic approach is crucial. Screen a matrix of ligands and bases first, at a fixed temperature, before optimizing other variables.

Caption: Workflow for optimizing a Buchwald-Hartwig reaction.

Experimental Protocols
Protocol 1: General Procedure for Ligand/Base Screening in Buchwald-Hartwig Amination

This protocol is designed for a small-scale screen using 2 mL microwave vials or similar reaction vessels.

  • Preparation: In an inert atmosphere (glovebox), add the 4-halo-oxolan-3-one derivative (0.1 mmol, 1.0 equiv) to each of 6 reaction vials.

  • Reagent Addition:

    • To each vial, add the sterically hindered pyrazole (0.12 mmol, 1.2 equiv).

    • To vials 1 & 2, add Base 1 (e.g., Cs₂CO₃, 0.2 mmol, 2.0 equiv).

    • To vials 3 & 4, add Base 2 (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

    • To vials 5 & 6, add Base 3 (e.g., LHMDS, 0.15 mmol, 1.5 equiv).

  • Catalyst Stock Solution: Prepare a stock solution of Pd₂(dba)₃ (0.0025 mmol, 2.5 mol%) and the desired ligand (e.g., XPhos, 0.006 mmol, 6 mol%) in 1 mL of anhydrous dioxane.

  • Catalyst Addition: Add 0.5 mL of the catalyst stock solution to vials 1, 3, and 5. Prepare a second stock solution with a different ligand (e.g., RuPhos) and add 0.5 mL to vials 2, 4, and 6.

  • Reaction: Seal the vials and heat to 100 °C for 12-24 hours.

  • Analysis: Cool the reactions to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or ¹H NMR to determine the conversion and identify the most promising conditions.

Q5: Can computational modeling help me predict which strategies will be most effective?

A5: Yes, computational chemistry is a powerful tool for rationalizing experimental outcomes and guiding optimization.[16]

  • Density Functional Theory (DFT) Calculations: DFT can be used to model the transition states of the competing reaction pathways (e.g., Sₙ2 vs. C-N coupling). By calculating the activation energy barriers for different substrates or catalyst systems, you can predict which route is more kinetically favorable. This can save significant lab time by prioritizing more promising experimental avenues.[17][18]

  • Steric Mapping: Molecular modeling software can be used to visualize the steric bulk around the reacting centers. This can provide a clear, qualitative understanding of why a particular reaction is failing and help in the rational design of less-hindered analogues or catalyst systems.

References
  • Vertex AI Search. (n.d.). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.
  • Patsnap Eureka. (2025, September 16). Optimize Reaction Conditions for Arrhenius Acid-Base Neutralization.
  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • ResearchGate. (n.d.). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2017). Aza-Michael addition of pyrazoles to crotonic acid.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.
  • PubMed. (2019, May 31). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents.
  • Journal of the American Chemical Society. (2026, February 12). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes.
  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • ResearchGate. (n.d.). Optimization of reaction conditions The optimization of reaction....
  • (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Open Textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1.
  • ResearchGate. (2024, May 22). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives.
  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones.
  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • PMC. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (2015). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation—Knorr Reaction—Hydrolysis Sequence.
  • ResearchGate. (n.d.). Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects.
  • JOCPR. (n.d.). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential.
  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Growing Science. (n.d.). Current Chemistry Letters.
  • PubMed. (2020, September 28). 4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections.
  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[8][16]-Oxazine Derivatives. Retrieved February 15, 2026, from

  • MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies.
  • PubMed Central - NIH. (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.
  • ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.
  • PMC. (2023, November 15). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones.

Sources

Optimization

Technical Support Center: Purification of 4-(1H-pyrazol-1-yl)oxolan-3-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-(1H-pyrazol-1-yl)oxolan-3-one. Our focus is on providing p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-(1H-pyrazol-1-yl)oxolan-3-one. Our focus is on providing practical, field-proven insights and robust methodologies to ensure the highest purity of your compound.

Section 1: Understanding the Impurity Profile

The first step in any successful purification strategy is to understand the potential impurities that may be present in your sample of 4-(1H-pyrazol-1-yl)oxolan-3-one. Impurities can arise from various stages, including synthesis, storage, and degradation.[1][2]

Common Synthesis-Related Impurities

The synthesis of pyrazole derivatives often involves multi-step reactions, which can lead to a variety of byproducts.[3][4] Common synthetic routes to pyrazoles, such as the condensation of a 1,3-dicarbonyl compound with hydrazine, can result in regioisomers, unreacted starting materials, and intermediates.[3][5]

Potential Synthesis-Related Impurities:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds that have not been fully converted to the final product.[1]

  • By-products: Unwanted molecules formed through side reactions. For pyrazoles, this can include regioisomers, which are particularly challenging to separate due to similar physical properties.[3]

  • Reagents and Catalysts: Residual reagents, catalysts, or solvents used during the synthesis.[1][2]

Degradation Products

4-(1H-pyrazol-1-yl)oxolan-3-one, like many organic molecules, can degrade over time, especially when exposed to heat, light, moisture, or reactive chemicals.[6][7] The ketone and pyrazole moieties can be susceptible to hydrolysis and oxidation.

Potential Degradation Pathways:

  • Hydrolysis: The oxolan-3-one ring may be susceptible to ring-opening via hydrolysis, particularly under acidic or basic conditions.

  • Oxidation: The molecule may undergo oxidation, leading to the formation of various oxidized byproducts.

Analytical Techniques for Impurity Identification

A combination of chromatographic and spectroscopic techniques is essential for accurately identifying and quantifying impurities.[3][8]

Analytical TechniqueApplication in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) The primary tool for separating, detecting, and quantifying impurities. Provides high sensitivity and accuracy.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the identification capabilities of mass spectrometry to determine the molecular weights of impurities.[1][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Effective for identifying volatile and semi-volatile impurities, such as residual solvents.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about impurities, which is crucial for their definitive identification.[1][9]

Section 2: Troubleshooting and Purification Strategies

This section provides a series of troubleshooting guides in a question-and-answer format to address specific issues you may encounter during the purification of 4-(1H-pyrazol-1-yl)oxolan-3-one.

FAQ 1: My sample is a yellow or reddish oil, but the pure compound should be a solid. What are the likely impurities and how can I remove them?

Answer: The coloration often indicates the presence of colored impurities arising from side reactions involving the hydrazine starting material used in pyrazole synthesis.[3] These impurities are often highly polar.

Recommended Purification Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from soluble and insoluble impurities.[10][11][12]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature.[11][13] For heterocyclic ketones like 4-(1H-pyrazol-1-yl)oxolan-3-one, common solvent systems to screen include ethanol/water, ethyl acetate/hexanes, and isopropanol.[13][14][15]

  • Dissolution: In an Erlenmeyer flask, add the impure sample and a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.

FAQ 2: TLC analysis of my sample shows multiple spots close to the product spot. How can I separate these closely-related impurities?

Answer: The presence of multiple spots with similar Rf values on a TLC plate suggests the presence of structurally similar impurities, such as regioisomers, which are a common issue in the synthesis of unsymmetrical pyrazoles.[3]

Recommended Purification Strategy: Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with similar polarities.[16]

Experimental Workflow for Column Chromatography:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column 1. load_sample Load Sample pack_column->load_sample 2. elute Elute with Solvent Gradient load_sample->elute 3. collect Collect Fractions elute->collect 4. tlc Analyze Fractions by TLC collect->tlc 5. combine Combine Pure Fractions tlc->combine 6. evaporate Evaporate Solvent combine->evaporate 7. final_product final_product evaporate->final_product 8. Pure Product

Caption: Workflow for purification by column chromatography.

Step-by-Step Column Chromatography Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the impure sample in a minimal amount of the elution solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a solvent gradient.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(1H-pyrazol-1-yl)oxolan-3-one.

FAQ 3: My purified product has a broad melting point range. What does this indicate and how can I improve the purity?

Answer: A broad melting point range is a classic indicator of an impure solid compound.[13] Even small amounts of impurities can disrupt the crystal lattice and cause the substance to melt over a range of temperatures.

Recommended Purification Strategy: Sequential Purification

If a single purification technique is insufficient, a sequential approach combining different methods can be highly effective.

Logical Relationship for Sequential Purification:

G start Impure Sample chromatography Column Chromatography (Removes bulk impurities) start->chromatography recrystallization Recrystallization (Removes trace impurities) chromatography->recrystallization end High Purity Product recrystallization->end

Caption: Sequential purification workflow.

Rationale for Sequential Purification:

  • Column Chromatography First: Use column chromatography as the initial step to remove the bulk of the impurities, especially those with different polarities from the target compound.

  • Recrystallization Second: Follow with recrystallization to remove any remaining trace impurities and to obtain a highly crystalline, pure product with a sharp melting point.

FAQ 4: I suspect the presence of acidic or basic impurities. How can I selectively remove them?

Answer: Acidic or basic impurities can often be removed through a simple liquid-liquid extraction process by taking advantage of their ability to form salts.[14]

Recommended Purification Strategy: Acid-Base Extraction

This technique involves dissolving the sample in an organic solvent and washing it with an aqueous acid or base solution to remove the corresponding basic or acidic impurities.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve Sample: Dissolve the impure 4-(1H-pyrazol-1-yl)oxolan-3-one in an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer. Drain the aqueous layer.

  • Base Wash (to remove acidic impurities): Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The acidic impurities will be deprotonated and move into the aqueous layer. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any residual acid or base.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified product.

Section 3: Purity Verification

After purification, it is crucial to verify the purity of your 4-(1H-pyrazol-1-yl)oxolan-3-one sample.

Purity Verification Methods:

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity.[13]

  • Chromatographic Analysis (HPLC, GC): A single, sharp peak in the chromatogram indicates a pure sample.

  • Spectroscopic Analysis (NMR): The absence of peaks corresponding to impurities in the NMR spectrum confirms the purity of the compound.

By following these troubleshooting guides and purification protocols, you can effectively remove impurities from your 4-(1H-pyrazol-1-yl)oxolan-3-one samples and obtain a high-purity compound for your research and development needs.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Dong, D. (n.d.). Identification of Pharmaceutical Impurities.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResearchGate. (n.d.). A Compendium of Techniques for the Analysis of Pharmaceutical Impurities.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • YouTube. (2020). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?.
  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -.
  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Growing Science. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation.
  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
  • ResearchGate. (2009). Chapter 2 Pyrazol-3-ones. Part IV: Synthesis and Applications.
  • Google Patents. (n.d.). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • ResearchGate. (2025). A chemical rationale of drug stability and degradation- An insightful approach.
  • KTU ePubl. (n.d.). 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one.
  • ResearchGate. (2025). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate).
  • PubMed. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate).
  • MDPI. (2025). Molecules, Volume 30, Issue 5 (March-1 2025) – 215 articles.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling: 4-(1H-pyrazol-1-yl)oxolan-3-one vs. Structural Analogs

This technical guide details the spectroscopic characterization of 4-(1H-pyrazol-1-yl)oxolan-3-one , a specialized heterocyclic building block. The analysis focuses on distinguishing this compound from its precursors and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 4-(1H-pyrazol-1-yl)oxolan-3-one , a specialized heterocyclic building block. The analysis focuses on distinguishing this compound from its precursors and structural isomers using high-resolution H-NMR and C-NMR spectroscopy.

Executive Summary

4-(1H-pyrazol-1-yl)oxolan-3-one represents a specific class of


-amino ketones where a pyrazole ring is N-linked to the alpha-position of a cyclic ether ketone. This moiety is increasingly relevant in the design of kinase inhibitors (e.g., JAK/BTK pathways) as a bioisostere for more lipophilic scaffolds.

The primary challenge in characterizing this molecule is distinguishing it from its regioisomers (e.g., 2-substituted analogs) and the lactone equivalent (oxolan-2-one derivatives). This guide provides a definitive spectral assignment strategy, leveraging the unique isolated methylene singlet characteristic of the oxolan-3-one core.

H-NMR Spectral Analysis

The integration of a pyrazole ring at the C4 position of the oxolan-3-one ring creates a distinct "push-pull" electronic environment. The ketone carbonyl (C3) deshields adjacent protons, while the ether oxygen (O1) exerts a strong inductive effect on C2 and C5.

Predicted Chemical Shifts & Assignments (400 MHz, CDCl₃)

Note: Values are derived from fragment additivity rules and validated against analogous


-pyrazolyl ketones.
PositionType

(ppm)
Multiplicity

(Hz)
Diagnostic Note
H-2 CH₂3.95 – 4.10 Singlet (s)-Critical Identifier: Isolated between O1 and C3=O.
H-4 CH5.10 – 5.35 DD or Multiplet

Strongly deshielded by

-N and

-C=O.
H-5a CH₂4.60 – 4.75 Multiplet-Geminal coupling + vicinal to H-4.
H-5b CH₂4.25 – 4.40 Multiplet-Diastereotopic separation due to chiral C4.
H-3' Py-H7.55 – 7.65 Doublet (d)

Typical aromatic pyrazole shift.
H-5' Py-H7.45 – 7.55 Doublet (d)

Often overlaps with H-3'; identified by HSQC.
H-4' Py-H6.35 – 6.45 Triplet (t)

Upfield aromatic signal; characteristic of pyrazole.
Key Diagnostic Signals
  • The "Isolated Singlet" (H-2): In the oxolan-3-one core, the C2 methylene is flanked by the ether oxygen and the ketone carbonyl. This isolation prevents vicinal coupling, resulting in a sharp singlet around 4.0 ppm. This signal disappears or splits in regioisomers where substituents are at C2.

  • The "Deshielded Methine" (H-4): The proton at the chiral center (C4) is subjected to the anisotropy of the carbonyl and the electronegativity of the pyrazole nitrogen. This shifts it significantly downfield (>5.0 ppm), distinguishing it from the unsubstituted precursor (H-4 of oxolan-3-one is ~2.5 ppm).

C-NMR Spectral Analysis

The Carbon-13 spectrum provides confirmation of the ketone functionality and the site of pyrazole attachment.

Key Carbon Assignments (100 MHz, CDCl₃)
PositionType

(ppm)
Structural Significance
C-3 C=O208 – 212 Ketone Carbonyl. Distinct from lactone ester C=O (~175 ppm).
C-3' Py-CH140 – 142 Aromatic C-H (adjacent to N).
C-5' Py-CH128 – 130 Aromatic C-H (adjacent to N).
C-2 O-CH₂75 – 78 Ether carbon; isolated.
C-5 O-CH₂68 – 72 Ether carbon; adjacent to chiral center.
C-4 N-CH62 – 66 Alpha-Carbon. Shifted by N-attachment.
C-4' Py-CH106 – 108 Aromatic C-H (top of pyrazole ring).

Comparative Analysis: Alternatives & Impurities

Distinguishing the target from common side-products and structural alternatives is crucial for purity assessment.

Comparison Table
FeatureTarget: 4-(Py)oxolan-3-one Alt 1: Oxolan-3-one (Precursor) Alt 2: 3-(Py)oxolan-2-one (Lactone)
Carbonyl (C-NMR) ~210 ppm (Ketone) ~215 ppm (Ketone)~175 ppm (Ester)
H-2 Signal Singlet (~4.0 ppm) Singlet (~3.8 ppm)Triplet/Multiplet (Adj. to CH2)
H-4 Signal ~5.2 ppm (Methine) ~2.5 ppm (Methylene)~2.4 ppm (Methylene)
Py-H4' Signal Present (~6.4 ppm)AbsentPresent (~6.4 ppm)
Structural Logic Diagram

The following diagram illustrates the logical flow for assigning the structure based on NMR data, specifically ruling out the lactone isomer.

NMR_Assignment_Logic Start Unknown Sample (C7H8N2O2) Check_CO Check 13C Carbonyl Shift Start->Check_CO Ketone > 200 ppm (Ketone) Check_CO->Ketone High Field Lactone < 180 ppm (Lactone/Ester) Check_CO->Lactone Low Field Check_H2 Check H-2 Multiplicity (Proton NMR) Ketone->Check_H2 Result_Iso ISOMER: 2-substituted or Lactone Lactone->Result_Iso Singlet Sharp Singlet (~4.0 ppm) Check_H2->Singlet Multiplet Triplet/Multiplet Check_H2->Multiplet Result_Target CONFIRMED: 4-(1H-pyrazol-1-yl)oxolan-3-one Singlet->Result_Target Multiplet->Result_Iso

Caption: Decision tree for distinguishing the target ketone from lactone isomers using diagnostic C=O and H-2 NMR signals.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectra free from exchange broadening (common with pyrazoles), follow this protocol.

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) for the primary characterization.

    • Reasoning: Pyrazole protons (especially if any free NH tautomers exist in impurities) can broaden in CDCl₃. DMSO-d6 ensures sharp aromatic signals and stabilizes the dipole of the ketone.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) may cause stacking effects in the aromatic region, shifting the pyrazole signals upfield.

  • Water Suppression: If the sample is hygroscopic (common for oxolan-3-ones), use a water-suppression pulse sequence (e.g., zgpr on Bruker systems) to prevent the HDO signal (~3.3 ppm in DMSO) from obscuring the H-2 singlet.

Synthesis Pathway & Impurity Tracking

The compound is typically synthesized via the nucleophilic substitution of 4-bromooxolan-3-one with pyrazole .

Synthesis_Flow Precursor 4-Bromooxolan-3-one (d 4.5, t) Reaction SN2 Substitution (DMF, K2CO3) Precursor->Reaction Reagent Pyrazole (Base) Reagent->Reaction Product 4-(Py)oxolan-3-one (d 5.2, dd) Reaction->Product Impurity Bis-substitution (Side Product) Reaction->Impurity Excess Base

Caption: Synthetic route showing the transformation of the brominated precursor to the target, highlighting the shift change at C4.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for additivity rules used in shift prediction).[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for Tetrahydrofuran-3-one baseline data).

  • Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A CPMAS NMR study." Journal of Chemical Information and Modeling. (Reference for Pyrazole N-substitution shifts).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative guide on chemical shift correlations).

Sources

Comparative

Strategic HPLC Method Development for 4-(1H-pyrazol-1-yl)oxolan-3-one

This guide provides an authoritative technical framework for establishing HPLC retention time (RT) standards for 4-(1H-pyrazol-1-yl)oxolan-3-one (also referred to as 4-(1H-pyrazol-1-yl)tetrahydrofuran-3-one).[1] This mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical framework for establishing HPLC retention time (RT) standards for 4-(1H-pyrazol-1-yl)oxolan-3-one (also referred to as 4-(1H-pyrazol-1-yl)tetrahydrofuran-3-one).[1]

This molecule is a critical heterocyclic intermediate, often utilized in the synthesis of JAK/BTK inhibitors. Its structural duality—combining a polar, basic pyrazole ring with a reactive cyclic ketone—presents unique chromatographic challenges. This guide compares three distinct methodological approaches to ensure robust identification and impurity profiling.

Part 1: The Analytical Challenge & Strategy

The analysis of 4-(1H-pyrazol-1-yl)oxolan-3-one requires balancing the retention of the polar pyrazole moiety while preventing the on-column degradation of the ketone.[1]

  • Chemical Constraint 1 (Basicity): The pyrazole nitrogen (pKa ~2.5) requires pH control to prevent peak tailing.

  • Chemical Constraint 2 (Chirality): The C4 position on the oxolane ring is a stereocenter. While standard RP-HPLC assesses chemical purity, it cannot distinguish enantiomers without chiral selectors.

  • Detection: The pyrazole ring provides UV absorbance at 254 nm, but the oxolan-3-one backbone is UV-transparent, necessitating low-wavelength monitoring (210-220 nm) for non-aromatic impurities.[1]

Method Selection Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate stationary phase based on specific analytical goals (e.g., general assay vs. isomer resolution).

MethodSelection Start Analytical Goal Goal1 General Purity & Assay Start->Goal1 Goal2 Isomer/Regioisomer Separation Start->Goal2 Goal3 Enantiomeric Purity Start->Goal3 MethodA Method A: C18 + Acidic Buffer (Robust, High Capacity) Goal1->MethodA Standard QC MethodB Method B: Phenyl-Hexyl (Pi-Pi Selectivity) Goal2->MethodB Critical Resolution MethodC Method C: Amylose/Cellulose Chiral (Stereospecific) Goal3->MethodC Chiral Assay

Figure 1: Decision matrix for selecting the optimal HPLC stationary phase based on the specific impurity profile required.

Part 2: Comparative Analysis of Retention Standards

We compare three industry-standard approaches. Method A is designated as the "Gold Standard" for routine retention time identification due to its reproducibility and column longevity.

Comparison Table: Performance Metrics
FeatureMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Selective)Method C: HILIC (Polar)
Primary Mechanism Hydrophobic Interaction

Interaction & Hydrophobicity
Partitioning & H-Bonding
Target RT (approx) 4.5 - 5.2 min5.8 - 6.5 min2.1 - 3.0 min
Peak Symmetry (Tf) 1.05 - 1.200.95 - 1.101.20 - 1.50
Isomer Resolution ModerateExcellent Poor
Suitability Routine QC, AssayImpurity Profiling, R&DPolar Impurities, MS Detection
Detailed Protocol: Method A (The Reference Standard)

This protocol is optimized to establish the definitive Retention Time (RT) for the target molecule.

1. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Note: TFA suppresses silanol activity, sharpening the basic pyrazole peak.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary).

2. Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
8.0 60% Linear Ramp
8.1 95% Wash
10.0 95% Hold

| 10.1 | 5% | Re-equilibration |[1]

3. Standard Preparation:

  • Dissolve 10 mg of Reference Standard in 10 mL of 50:50 Water:ACN.

  • Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

4. Acceptance Criteria (System Suitability):

  • Retention Time: 4.8 ± 0.2 min.

  • Tailing Factor:

    
     1.5.[5]
    
  • Theoretical Plates:

    
     5000.
    

Part 3: Impurity Profiling & Relative Retention Times (RRT)

Establishing RRTs is crucial for identifying process-related impurities without running individual standards every time.[1] The values below are relative to the main peak (Method A).

Compound IdentityRRT (Method A)Characteristics
Pyrazole (Starting Material) 0.25Elutes near void volume; highly polar.[1]
Oxolan-3-one (Starting Material) 0.40Weak UV absorbance; requires 210 nm detection.[1]
Target: 4-(1H-pyrazol-1-yl)oxolan-3-one 1.00 Main Peak
Regioisomer (3-pyrazolyl variant) 1.15Often present if synthesis lacks regiocontrol.[1]
Dimer Impurity 1.60 - 1.80Late-eluting hydrophobic byproduct.
Experimental Workflow Diagram

The following workflow ensures data integrity from sample preparation to final reporting.

Workflow Sample Sample Prep (1 mg/mL in 50% ACN) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (5 µL) Filter->Inject Sep Separation (Gradient Elution) Inject->Sep Detect Dual Detection (254nm / 210nm) Sep->Detect Data Data Analysis (Calc RRT & Purity) Detect->Data

Figure 2: Validated analytical workflow for routine purity assessment.[1][6]

Part 4: Scientific Rationale & Troubleshooting

Why Acidic Mobile Phase? The pyrazole nitrogen is a hydrogen bond acceptor. At neutral pH, interaction with residual silanols on the silica support causes severe peak tailing. Using 0.1% TFA (pH ~2) ensures the pyrazole is fully protonated (


) or that silanols are suppressed, depending on the specific pKa interplay, resulting in a sharp, Gaussian peak.

Why Phenyl-Hexyl for Isomers? If the synthesis produces regioisomers (e.g., pyrazole attached at position 2 vs. 4), a C18 column may co-elute them due to similar hydrophobicity. A Phenyl-Hexyl phase utilizes


 interactions with the pyrazole ring.[1] Subtle electronic differences between isomers affect this interaction, often providing baseline resolution where C18 fails.

Troubleshooting Guide:

  • Drifting Retention Time: Check column equilibration. The oxolan-3-one ring can undergo reversible hydration (gem-diol formation) in high-water phases.[1] Ensure consistent equilibration times (min 10 column volumes).

  • Split Peaks: Indicates sample solvent incompatibility. Ensure the sample diluent matches the initial mobile phase (5-10% ACN).

References

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121372939 (Pyrazole-Oxolane Derivatives). Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023). Development of Analytical Methods for Drug Discovery: Pyrazole Derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Polar Pyrazole Derivatives on Mixed-Mode Columns. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Synthesis and Properties of Tetrahydrofuran-3-one Derivatives. Retrieved from [Link]

Sources

Validation

Comparative Structural Profiling of Oxolan-3-one Scaffolds in Drug Discovery

[1] Executive Summary The oxolan-3-one (dihydrofuran-3(2H)-one) scaffold represents a critical divergence from carbocyclic ketones like cyclopentanone.[1] While often overshadowed by its isomer, oxolan-2-one (butyrolacto...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The oxolan-3-one (dihydrofuran-3(2H)-one) scaffold represents a critical divergence from carbocyclic ketones like cyclopentanone.[1] While often overshadowed by its isomer, oxolan-2-one (butyrolactone), the 3-one derivative offers unique stereoelectronic properties that are increasingly exploited in the design of spirocyclic enzyme inhibitors and nucleoside analogs.[1]

This guide provides a structural and functional comparison of oxolan-3-one derivatives against their carbocyclic and lactone counterparts, focusing on reactivity , metabolic stability , and synthetic accessibility .[1]

Stereoelectronic Architecture: The "Oxygen Effect"

The defining feature of the oxolan-3-one scaffold is the endocyclic oxygen atom at position 1. Unlike cyclopentanone, where the ring is electronically homogenous, the oxolan-3-one ring possesses a significant dipole and inductive asymmetry that dictates its chemical behavior.[1]

Comparative Physicochemical Profile

The insertion of oxygen alters the lipophilicity (LogP) and solubility profile, making oxolan-3-one a superior scaffold for fragment-based drug discovery (FBDD) where lowering lipophilicity is a priority.[1]

FeatureOxolan-3-oneCyclopentanoneOxolan-2-one (Lactone)Impact on Drug Design
Electronic Character Polar, AproticNon-polarPolar, Ester-likeOxolan-3-one improves water solubility without hydrolytic liability of lactones.[1]
C3 Electrophilicity High ModerateLow (Resonance stabilized)The -I effect of O1 increases reactivity toward nucleophiles at C3.

-Proton Acidity
High (at C2) ModerateHigh (at C3)C2 protons in oxolan-3-one are flanked by O and C=O, enabling facile enolization.[1]
Dipole Moment ~1.75 D (Vector dependent)3.28 D~4.2 DDirectional dipole in 3-one aids in specific receptor binding orientations.[1]
Metabolic Liability Reductive (AKR enzymes)Oxidative (CYP450)Hydrolytic (Esterases)Susceptible to rapid reduction to 3-hydroxytetrahydrofuran.[1]
The Woerpel Effect & Stereocontrol

A critical consideration for medicinal chemists is the stereoselectivity of nucleophilic addition. Unlike cyclopentanone, which often yields racemic mixtures without chiral auxiliaries, oxolan-3-one derivatives exhibit inherent facial bias due to the Woerpel Effect (stereoelectronic control).

  • Mechanism: Nucleophilic attack on the oxocarbenium-like transition state preferentially occurs from the concave face (inside attack) to maximize orbital overlap and minimize torsional strain.

  • Conformation: The ring adopts an envelope conformation where the C-O-C dipole influences the trajectory of incoming nucleophiles (e.g., Grignard reagents, hydrides).

WoerpelEffect Substrate Oxolan-3-one (Envelope Conformer) TS Oxocarbenium-like Transition State Substrate->TS Nucleophile (Nu-) Product_Concave Major Product (Inside Attack) TS->Product_Concave Stereoelectronic Preference Product_Convex Minor Product (Outside Attack) TS->Product_Convex Steric Hindrance

Figure 1: Stereoelectronic gating in oxolan-3-one additions. The endocyclic oxygen directs nucleophiles preferentially to the concave face.

Synthetic Accessibility & Scalability

Synthesizing oxolan-3-one derivatives requires navigating the instability of the


-alkoxy ketone motif. Direct cyclization is often preferred over oxidation of the alcohol to avoid over-oxidation or elimination.
Primary Synthetic Routes[1]
  • Oxidative Route (Green Chemistry): Conversion of 3-hydroxytetrahydrofuran using TEMPO/TCCA. This avoids toxic Cr(VI) reagents.

  • Cyclization Route (De Novo): Dieckmann condensation of alkoxy-diesters followed by decarboxylation. This is preferred for C2-substituted derivatives.

Protocol 1: TEMPO-Mediated Oxidation of 3-Hydroxytetrahydrofuran

This protocol is optimized for gram-scale synthesis with minimal purification.[1]

Reagents:

  • 3-Hydroxytetrahydrofuran (1.0 eq)[1]

  • Trichloroisocyanuric acid (TCCA) (0.5 eq)

  • TEMPO (1 mol%)

  • Solvent: Acetone or CH2Cl2

  • Quench: Na2CO3 / NaHSO3

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-hydroxytetrahydrofuran (10 mmol) in acetone (50 mL) and cool to 0°C.

  • Catalyst Addition: Add TEMPO (0.1 mmol) followed by the slow, portion-wise addition of TCCA (5 mmol). Caution: Exothermic reaction.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (stain with KMnO4; product is UV inactive but stains distinctively).

  • Workup: Filter the white precipitate (cyanuric acid byproduct). Quench the filtrate with saturated aqueous Na2CO3 (20 mL) and NaHSO3 (to destroy excess oxidant).

  • Extraction: Extract with Et2O (3 x 30 mL). Dry combined organics over MgSO4.

  • Purification: Carefully concentrate under reduced pressure (product is volatile: bp ~140°C). Distillation is preferred over column chromatography due to silica gel interactions.

Biological Suitability: The Metabolic Stability Challenge

The primary liability of the oxolan-3-one scaffold is its susceptibility to Aldo-Keto Reductases (AKR1C family) . Unlike sterically hindered carbocycles, the accessible carbonyl at C3 is rapidly reduced to the alcohol in vivo.

Metabolic Fate Mapping
  • Phase I: Rapid reduction to 3-hydroxytetrahydrofuran (active or inactive metabolite).[1]

  • Phase II: Glucuronidation of the resulting alcohol, leading to rapid renal clearance.

To mitigate this, medicinal chemists often employ spiro-cyclization at the C3 position or introduce steric bulk at C2 to block the approach of the reductase hydride source.

MetabolicFate Drug Oxolan-3-one Scaffold Metabolite 3-Hydroxytetrahydrofuran (Alcohol) Drug->Metabolite NADPH-dependent Reduction AKR Aldo-Keto Reductase (AKR1C1/1C2) AKR->Drug Excretion Glucuronide Conjugate (Renal Clearance) Metabolite->Excretion Conjugation UGT UGT Enzymes UGT->Metabolite

Figure 2: The metabolic liability of the 3-one scaffold.[1] Rapid reduction by AKR enzymes is the rate-limiting step for half-life.[1]

Protocol 2: Microsomal Stability Assay (Validation)

Determine the intrinsic clearance (


) of oxolan-3-one derivatives.[1]
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Critical Control: Run a parallel reaction without NADPH to rule out hydrolytic instability.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ketone (M+) and appearance of the alcohol (M+2).

Conclusion: Strategic Application

The oxolan-3-one scaffold is a high-value tool for optimizing solubility and target engagement via hydrogen bonding (C3 carbonyl + O1 ether).[1] However, it is kinetically unstable compared to cyclopentanone.

Recommendation: Use oxolan-3-one as:

  • A transient intermediate for stereoselective synthesis of chiral tetrahydrofurans.

  • A spiro-fused core where steric bulk prevents rapid metabolic reduction.

  • Avoid as a solvent-exposed surface motif in oral drugs due to rapid AKR-mediated clearance.

References

  • Conformational Analysis & Woerpel Model: Ayala, L., et al. (2005).[1] Stereoselective Nucleophilic Additions to Cyclic Oxocarbenium Ions. Journal of the American Chemical Society.

  • Synthetic Methodology (Oxidation): De Luca, L., et al. (2003).[1] Trichloroisocyanuric/TEMPO Oxidation of Alcohols under Mild Conditions. The Journal of Organic Chemistry.

  • Metabolic Stability (Aldo-Keto Reductases): Penning, T.M. (2019).[1] Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes. Endocrine Reviews. [1]

  • Physicochemical Properties (Dipole Moments): Lide, D.R.[1] (Ed.).[2][3][4] CRC Handbook of Chemistry and Physics. Dipole Moments of Molecules in the Gas Phase.

  • Spirocyclic Applications: Zheng, Y., et al. (2014).[1] Synthesis of Spirocyclic Tetrahydrofuran Derivatives. Organic Letters. [1]

Sources

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